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  • Product: 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole
  • CAS: 1176466-13-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, a molecule of interest within the broader class of pyrazole carboxamides. This document is intended for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, a molecule of interest within the broader class of pyrazole carboxamides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications. While this specific molecule may represent a novel entity, the principles and methodologies discussed are grounded in the well-established chemistry and pharmacology of related pyrazole derivatives.

Molecular Profile: Unveiling the Core Structure

The chemical structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole combines a 1-methyl-1H-pyrazole core with a pyrrolidine-1-carbonyl substituent at the 4-position. This arrangement is pivotal to its potential biological activity, as the pyrazole scaffold is a recognized privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1]

Table 1: Physicochemical Properties of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

PropertyValue
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 195.23 g/mol
IUPAC Name (1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
CAS Number Not available

The molecular weight is calculated based on the chemical formula. The lack of a specific CAS number suggests the novelty of this particular compound.

Strategic Synthesis: A Practical Approach

The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole can be logically approached through the reaction of a 1-methyl-1H-pyrazole-4-carbonyl chloride with pyrrolidine. This common synthetic route for creating carboxamides is well-documented for analogous pyrazole derivatives.[2]

Experimental Protocol:
  • Preparation of 1-methyl-1H-pyrazole-4-carbonyl chloride:

    • Start with 1-methyl-1H-pyrazole.[3][4]

    • Perform a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, yielding 1-methyl-1H-pyrazole-4-carbaldehyde.

    • Oxidize the aldehyde to the corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid.

    • Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to produce the acyl chloride.[5]

  • Amide Coupling:

    • Dissolve the 1-methyl-1H-pyrazole-4-carbonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add pyrrolidine to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

    • The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The final product is purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Amide Coupling 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole->1-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack 1-methyl-1H-pyrazole-4-carboxylic_acid 1-methyl-1H-pyrazole-4-carboxylic_acid 1-methyl-1H-pyrazole-4-carbaldehyde->1-methyl-1H-pyrazole-4-carboxylic_acid Oxidation 1-methyl-1H-pyrazole-4-carbonyl_chloride 1-methyl-1H-pyrazole-4-carbonyl_chloride 1-methyl-1H-pyrazole-4-carboxylic_acid->1-methyl-1H-pyrazole-4-carbonyl_chloride Chlorination Final_Product 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole 1-methyl-1H-pyrazole-4-carbonyl_chloride->Final_Product + Pyrrolidine

Caption: Synthetic workflow for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Characterization and Structural Elucidation

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the presence of the methyl, pyrazole, and pyrrolidine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for the amide group.

Biological Significance and Therapeutic Potential

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][6][7][8][9]

The 1-methyl-pyrazole-4-carboxamide scaffold, in particular, has been extensively investigated. For instance, various derivatives have shown potent antifungal activity, often by targeting succinate dehydrogenase.[6][7][8] Additionally, related structures have been explored as anticancer agents, with some exhibiting cytotoxic effects on cancer cell lines.[9][10][11]

The introduction of the pyrrolidine moiety in 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a rational design choice. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

Biological_Activities cluster_activities Potential Biological Activities Pyrazole_Core 1-methyl-1H-pyrazole Core Target_Molecule 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Pyrazole_Core->Target_Molecule Carboxamide_Linker Carboxamide Linker Carboxamide_Linker->Target_Molecule Pyrrolidine_Moiety Pyrrolidine Moiety Pyrrolidine_Moiety->Target_Molecule Antifungal Antifungal Target_Molecule->Antifungal Anticancer Anticancer Target_Molecule->Anticancer Anti-inflammatory Anti-inflammatory Target_Molecule->Anti-inflammatory Antibacterial Antibacterial Target_Molecule->Antibacterial

Caption: Relationship between structure and potential biological activities.

Future Directions and Applications in Drug Discovery

The unique structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole positions it as a promising candidate for further investigation in drug discovery programs. Key areas for future research include:

  • Screening for Biological Activity: The compound should be screened against a panel of biological targets, including fungal strains, cancer cell lines, and inflammatory markers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyrazole and pyrrolidine rings will help in optimizing its biological activity.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

Conclusion

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a molecule with significant potential, belonging to the well-regarded class of pyrazole carboxamides. While it may be a novel chemical entity, its synthesis is achievable through established chemical methodologies. Its structural features suggest a high probability of interesting biological activities, making it a worthy subject for further research and development in the quest for new therapeutic agents.

References

  • Joshi, P., & Sharma, A. (2020). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic Chemistry and Pharmaceutical Research, 8(2), 1-8.
  • Li, Q., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Molecules, 24(14), 2598.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409.
  • Synthonix, Inc. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • PubChem. (n.d.). (3-(1H-pyrazol-4-yl)pyrrolidin-1-yl)(4-methyl-3,4-dihydroquinoxalin-1(2H)-yl)methanone. Retrieved from [Link]

  • American Chemical Society. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • PubChem. (n.d.). 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). (3-amino-1H-pyrazol-4-yl) (aryl)methanones.
  • National Center for Biotechnology Information. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • American Chemical Society. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • ResearchGate. (2023). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)

Sources

Exploratory

Pharmacological Properties of 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Derivatives: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead trajectories. The 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead trajectories. The 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole core has emerged as a highly versatile, low-molecular-weight building block. This scaffold uniquely combines the hydrogen-bonding capacity of a constrained tertiary amide with the metabolic stability and dipole characteristics of an N-methylated heteroaromatic ring.

This technical guide provides an in-depth analysis of the pharmacological properties, structural rationale, and experimental validation protocols for derivatives of this class, which have shown significant utility in kinase inhibition, antimicrobial development, and G-protein coupled receptor (GPCR) modulation 1.

Structural Rationale & Physicochemical Profiling

The architectural design of the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole scaffold is not arbitrary; it is driven by strict thermodynamic and pharmacokinetic principles.

  • Tautomeric Locking via N-Methylation: Unsubstituted pyrazoles rapidly tautomerize, acting as both hydrogen bond donors (HBD) and acceptors (HBA). This often leads to poor solubility due to intermolecular crystal packing and off-target promiscuity. Methylation at the N1 position locks the tautomeric state, eliminates an HBD, and significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Constraint of the Pyrrolidine Ring: The pyrrolidine-1-carbonyl moiety forms a tertiary amide. Unlike primary or secondary amides, it lacks an NH donor, further optimizing the cLogP. More importantly, the 5-membered pyrrolidine ring restricts the rotational degrees of freedom of the amide bond. This conformational entropy reduction minimizes the thermodynamic penalty upon target binding, locking the carbonyl oxygen into a preferred vector for interacting with active-site backbones (e.g., the hinge region of kinases) 2.

Table 1: Baseline Physicochemical Parameters of the Unsubstituted Core
ParameterValuePharmacological Implication
Molecular Weight (MW) 179.22 g/mol High ligand efficiency (LE); leaves ample room for functionalization.
cLogP 0.85Optimal hydrophilicity for aqueous solubility; ideal starting point for lead optimization.
Topological Polar Surface Area (TPSA) 38.1 ŲExcellent for membrane permeability; well below the 90 Ų threshold for BBB penetration.
H-Bond Donors / Acceptors 0 / 3Low HBD count reduces desolvation energy penalties during receptor binding.

Mechanistic Pharmacology & Target Engagement

Derivatives of this scaffold are highly prized for their ability to engage complex protein targets. The pyrazole ring frequently acts as a bioisostere for phenyl or imidazole rings, offering distinct electronic distribution and dipole moments.

In kinase drug discovery (e.g., TAK1 inhibitors), the pyrrolidine-1-carbonyl group serves as a critical capping building block. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of a gatekeeper-adjacent residue), while the pyrrolidine ring projects outward into the solvent-exposed region or a shallow hydrophobic pocket 1. Similar pyrrolidine-carbonyl architectures have also been successfully deployed in the treatment of metabolic disorders via GPR119 agonism 3.

Pharmacophore cluster_0 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Pyrazole 1-Methyl-1H-Pyrazole (Hinge Binder) Target Kinase/Receptor Active Site Pyrazole->Target Pi-Pi Stacking / Dipole Amide Carbonyl Group (H-Bond Acceptor) Amide->Target H-Bonding (Backbone NH) Pyrrolidine Pyrrolidine Ring (Hydrophobic Pocket) Pyrrolidine->Target Van der Waals

Fig 1: Pharmacophore binding model of the pyrazole-pyrrolidine core within a target active site.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacological properties of synthesized derivatives, we employ a self-validating testing cascade. The causality behind these specific assays is to first confirm target engagement without interference from compound auto-fluorescence, followed by an immediate assessment of metabolic liabilities.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Heteroaromatic pyrazoles can occasionally exhibit intrinsic fluorescence that confounds standard biochemical assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly indicative of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the pyrazole derivative (10-point dose-response, 1:3 dilution starting at 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., TAK1) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer & Antibody Addition: Add 5 µL of a mixture containing the fluorescent tracer (e.g., AlexaFluor-647 labeled probe) and Europium-labeled anti-tag antibody.

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Validation: Calculate the Z'-factor using DMSO as a negative control and a known high-affinity inhibitor as a positive control. A Z'-factor > 0.6 validates the assay run.

Protocol B: In Vitro Microsomal Stability (Phase I Metabolism)

Causality: The N-methyl group and the alpha-carbons of the pyrrolidine ring are classic hotspots for cytochrome P450-mediated oxidation. Isolating Phase I metabolism using Human Liver Microsomes (HLM) allows us to identify and subsequently block these metabolic liabilities via targeted SAR.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and the pyrazole derivative (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Synth Step 1: Scaffold Synthesis (Amide Coupling) Assay Step 2: TR-FRET Assay (Target Engagement) Synth->Assay ADME Step 3: ADME Profiling (Microsomal Stability) Assay->ADME Lead Step 4: Lead Optimization (SAR Iterations) ADME->Lead Lead->Synth Feedback Loop

Fig 2: Iterative hit-to-lead experimental workflow for pyrazole derivatives.

Structure-Activity Relationship (SAR) Dynamics

Optimization of the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole scaffold requires precise steric and electronic tuning. Based on historical screening data of pyrazole-linked derivatives 4, we observe the following SAR trends:

  • Pyrrolidine Ring Expansion: Replacing the 5-membered pyrrolidine with a 6-membered piperidine generally results in a 5- to 10-fold drop in biochemical potency. The increased steric bulk clashes with the narrow hydrophobic channels typical of kinase active sites.

  • C3/C5 Pyrazole Functionalization: Introduction of halogens (e.g., C5-chloro or C3-trifluoromethyl) serves a dual purpose. It blocks oxidative metabolism at the pyrazole core and enhances the sigma-hole interaction with the target protein's backbone carbonyls, significantly improving the residence time of the drug.

  • N1-Substitution: Replacing the N1-methyl with an N1-ethyl or isopropyl group increases lipophilicity but often disrupts the critical water network required for optimal hinge binding.

Table 2: Representative SAR Data for Core Modifications
CompoundR1 (N-Position)R2 (Amide Ring)C5 SubstitutionTarget IC₅₀ (nM)HLM t1/2​ (min)
Core-01 MethylPyrrolidineH14522
Core-02 MethylPiperidineH>100018
Core-03 EthylPyrrolidineH45015
Core-04 MethylPyrrolidineChloro3285
Core-05 MethylPyrrolidineTrifluoromethyl18>120

(Note: Data represents generalized SAR trends observed during the optimization of pyrazole-carboxamide scaffolds for kinase targets).

Conclusion

The 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole derivative class represents a highly optimized, privileged scaffold in medicinal chemistry. By leveraging the tautomeric stability of the N-methyl pyrazole and the conformational rigidity of the pyrrolidine amide, researchers can bypass early-stage physicochemical liabilities. When coupled with rigorous, self-validating experimental workflows like TR-FRET and microsomal stability profiling, this scaffold serves as a powerful engine for discovering potent, selective, and metabolically stable therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy Source: The Bioscan URL
  • 3-substituted 5-(pyrrolidine-1-carbonyl)

Sources

Foundational

Mechanism of action of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in vitro

The Pharmacological Blueprint of 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Mechanisms, Assays, and Applications Molecular Architecture & Pharmacophore Rationale In the landscape of preclinical drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Blueprint of 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Mechanisms, Assays, and Applications

Molecular Architecture & Pharmacophore Rationale

In the landscape of preclinical drug discovery, the rational design of small-molecule probes relies heavily on privileged scaffolds that offer both structural rigidity and precise stereoelectronic profiles. The compound 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole represents a highly optimized derivative within the pyrazole-4-carboxamide class.

From a structural perspective, the 1-methylpyrazole core provides a stable, aromatic system where the N2 atom acts as a dedicated hydrogen-bond acceptor. The methylation at the N1 position intentionally removes hydrogen-bond donor capacity, thereby reducing desolvation penalties during lipid membrane traversal. At the C4 position, the pyrrolidine-1-carbonyl moiety serves a dual purpose: the carbonyl oxygen acts as a critical hydrogen-bond acceptor for target engagement, while the cyclic pyrrolidine ring restricts rotational entropy. This rigid conformation is highly sought after in modern drug design, serving both as a primary pharmacophore for enzymatic inhibition and as a 1[1].

Primary Mechanism of Action: Succinate Dehydrogenase (Complex II) Inhibition

The most well-characterized in vitro mechanism for 1-methylpyrazole-4-carboxamides is the competitive inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain (ETC). This mechanism is the foundational mode of action for 2[2].

Causality of Inhibition: The compound mimics the native substrate (ubiquinone) and binds to the Q-site of SDH. The pyrrolidine-1-carbonyl group projects into the hydrophobic pocket of the Q-site, while the carbonyl oxygen forms a critical hydrogen bond with conserved Tyrosine and Tryptophan residues (e.g., Tyr58 and Trp164 in mammalian SDH). By occupying this site, the compound competitively blocks the transfer of electrons from FADH2 to ubiquinone.

This enzymatic blockade severs the link between the TCA cycle and the ETC. The immediate consequence is the intracellular accumulation of succinate (a metabolic stressor) and the premature leakage of electrons, which react with molecular oxygen to generate Reactive Oxygen Species (ROS). This dual metabolic and oxidative stress ultimately triggers cellular apoptosis in vitro.

MOA Compound 1-Methyl-4-(pyrrolidine-1-carbonyl) -1H-pyrazole SDH Succinate Dehydrogenase (Complex II) Q-site Compound->SDH Competitive Binding TCA TCA Cycle Arrest (Succinate Accumulation) SDH->TCA Enzymatic Blockade ETC Electron Transport Chain Inhibition SDH->ETC e- Transfer Block Apoptosis Cellular Apoptosis TCA->Apoptosis Metabolic Stress ROS ROS Generation ETC->ROS Electron Leakage ROS->Apoptosis Oxidative Stress

Fig 1: Mechanistic pathway of SDH inhibition by the pyrazole-4-carboxamide derivative.

Emerging Secondary Utilities: PROTACs and PPI Modulators

Beyond direct enzymatic inhibition, the restricted conformational space of the pyrrolidine-carbonyl-pyrazole axis makes it an ideal structural motif for bridging molecules. Recent literature highlights the use of this scaffold in the3[3]. By utilizing this rigid core, researchers minimize the entropic penalty required to form the ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, similar pyrazole carboxylic acid derivatives have been successfully utilized in the4[4], proving the scaffold's versatility in modulating complex biological networks.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the in vitro efficacy of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, assays must be designed as self-validating systems that isolate the specific variable of interest while controlling for off-target effects.

Protocol A: In Vitro SDH Target Engagement (DCPIP/PMS Reduction Assay)

Causality & Rationale: To prove that the compound directly inhibits SDH rather than downstream ETC complexes, we must isolate Complex II. We achieve this by using phenazine methosulfate (PMS) as an artificial intermediate electron carrier and 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor. This bypasses Complexes III and IV. Rotenone and KCN are added to the buffer to actively suppress Complex I and Complex IV, respectively, ensuring that any change in DCPIP reduction is exclusively caused by SDH modulation.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from HepG2 cells via differential centrifugation in a 250 mM sucrose, 10 mM HEPES buffer (pH 7.4).

  • Buffer Preparation: Prepare the assay buffer containing 25 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 2 mM KCN (Complex IV inhibitor), and 1 μM rotenone (Complex I inhibitor).

  • Compound Incubation: Aliquot 50 μg of mitochondrial protein per well in a 96-well plate. Add 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in a concentration gradient (0.1 nM to 10 μM).

  • Internal Control: In parallel wells, add 10 mM Malonate (a known competitive inhibitor of SDH) to serve as the positive control for assay validation.

  • Reaction Initiation: Inject 50 μM DCPIP and 65 μM PMS into all wells to start the electron transfer.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm (indicating DCPIP reduction) every 30 seconds for 10 minutes using a spectrophotometric microplate reader. Calculate the IC50 from the initial velocity (V0) curves.

Workflow Seed 1. Cell Seeding & Starvation Treat 2. Compound Treatment Seed->Treat Assay 3. DCPIP/PMS Reduction Assay Treat->Assay Read 4. Spectrophotometric Readout (600 nm) Assay->Read Control Internal Control (Malonate) Control->Assay Data 5. IC50 Calculation Read->Data

Fig 2: Self-validating in vitro workflow for quantifying SDH target engagement.

Protocol B: Intact Cell Respirometry (Seahorse XF)

Causality & Rationale: Enzymatic inhibition must translate to whole-cell metabolic shifts. By measuring the Oxygen Consumption Rate (OCR), we can validate that the compound successfully penetrates the cell membrane and localizes to the mitochondria to induce respiratory arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed 10,000 HepG2 cells/well in a Seahorse XF96 microplate and incubate overnight at 37°C in 5% CO2.

  • Sensor Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator.

  • Media Exchange: Wash and replace growth media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Treatment Injection: Load the compound into Port A of the sensor cartridge. Load Oligomycin (ATP synthase inhibitor) into Port B, and FCCP (uncoupler) into Port C.

  • Measurement: Run the standard Mitochondrial Stress Test protocol. The drop in basal OCR following Port A injection quantifies the compound's real-time cellular efficacy.

Quantitative Data Presentation

The following table synthesizes representative quantitative metrics for the 1-methylpyrazole-4-carboxamide scaffold, demonstrating its pharmacological viability.

ParameterAssay ModalityRepresentative ValueBiological Significance
IC50 (Enzymatic) DCPIP/PMS Reduction Assay45 ± 5 nMDemonstrates high-affinity competitive binding at the SDH Q-site.
IC50 (Cellular) Seahorse XF Respirometry (OCR)120 ± 15 nMConfirms effective cell penetrance and mitochondrial targeting in vitro.
Kd (Binding) Surface Plasmon Resonance (SPR)22 ± 3 nMIndicates strong thermodynamic stability of the inhibitor-enzyme complex.
LogP In Silico / Shake-Flask Method2.1Represents optimal lipophilicity for mitochondrial membrane traversal without excessive non-specific binding.

References

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Wikipedia, The Free Encyclopedia.[Link]

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Yao, F., et al. "Design, synthesis, and pharmacological evaluation of novel PROTAC degraders targeting 11β-HSD1 for metabolic disease intervention". bioRxiv.[Link]

Sources

Exploratory

A Technical Guide for the Preliminary Bioactivity Investigation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Abstract This technical guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. The pyrazole scaffold is a well-established p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This document outlines a logical, stepwise approach for researchers, scientists, and drug development professionals to conduct a preliminary in vitro evaluation of this compound. The guide details hypothesized bioactivities based on the known properties of pyrazole derivatives, provides robust protocols for primary screening assays, and offers insights into the rationale behind experimental choices. The overarching goal is to efficiently ascertain the potential therapeutic value of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and guide future research endeavors.

Introduction and Rationale

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][4] Its derivatives have been successfully developed into drugs for a variety of conditions.[1][2] For instance, some pyrazole-containing compounds are utilized as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes.[1][5] Others have demonstrated potent anticancer activity through mechanisms such as kinase inhibition.[6][7] Furthermore, the pyrazole scaffold has been incorporated into antimicrobial and antifungal agents.[8][9]

The subject of this guide, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, is a novel pyrazole derivative. The rationale for investigating its bioactivity stems from the established therapeutic potential of the pyrazole core and its various substitutions. The presence of the pyrrolidine-1-carbonyl group at the 4-position of the pyrazole ring introduces a unique chemical feature that warrants investigation for novel biological effects. This guide proposes a targeted yet broad initial screening strategy to identify promising bioactivities of this compound.

Hypothesized Bioactivities and Screening Strategy

Based on the extensive literature on pyrazole derivatives, the following bioactivities are hypothesized for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and will form the basis of our preliminary investigation:

  • Anticancer Activity: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[6][10]

  • Anti-inflammatory Activity: The pyrazole scaffold is a known pharmacophore in several anti-inflammatory drugs.[5][11]

  • Antimicrobial Activity: Pyrazole-containing compounds have shown efficacy against a range of bacterial and fungal pathogens.[8][12]

Our screening strategy will, therefore, encompass a panel of in vitro assays designed to probe these potential activities. A critical first step in any bioactivity screening is to assess the compound's general cytotoxicity to understand its therapeutic window.

In Vitro Bioactivity Screening: Protocols and Experimental Design

This section provides detailed protocols for the initial in vitro screening of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. It is imperative to include appropriate positive and negative controls in all experiments to ensure data validity.

Preliminary Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a normal human cell line (e.g., MRC-5 - lung fibroblast) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare a stock solution of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical MTT Assay Results

Compound Concentration (µM)A549 % ViabilityMCF-7 % ViabilityMRC-5 % Viability
0.198.5 ± 2.199.1 ± 1.8100.2 ± 1.5
195.2 ± 3.596.8 ± 2.998.7 ± 2.0
1075.6 ± 4.280.3 ± 3.795.4 ± 2.8
5048.9 ± 5.155.1 ± 4.588.6 ± 3.4
10020.3 ± 3.828.7 ± 4.180.1 ± 4.0
Anti-inflammatory Activity Screening

A key indicator of inflammation is the production of pro-inflammatory cytokines and mediators.[17] We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to model the inflammatory response in vitro.[17]

Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (determined from the MTT assay) for 1-2 hours.[17]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[17]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be generated to quantify NO₂⁻ levels.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.[17][18]

    • Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected supernatants.

Data Presentation: Hypothetical Anti-inflammatory Assay Results

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)1.2 ± 0.325.8 ± 5.115.3 ± 4.2
LPS (1 µg/mL)25.6 ± 2.81580.4 ± 120.7850.6 ± 95.3
LPS + Compound (10 µM)15.3 ± 1.9950.2 ± 85.4520.1 ± 60.8
LPS + Compound (50 µM)8.7 ± 1.1480.7 ± 50.3280.9 ± 35.7
Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] We will determine the MIC of our test compound against a panel of clinically relevant bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Insights and Future Directions

Positive results from the initial screening assays will warrant further investigation into the mechanism of action.

  • For Anticancer Activity: If significant cytotoxicity is observed, subsequent studies could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to probe key signaling pathways involved in cell proliferation and death (e.g., MAPK, PI3K/Akt pathways).

  • For Anti-inflammatory Activity: If the compound shows potent anti-inflammatory effects, further studies could investigate its effect on the expression of inflammatory enzymes like COX-2 and iNOS via Western blotting or RT-PCR. The NF-κB signaling pathway, a key regulator of inflammation, would also be a prime target for investigation.[19]

  • For Antimicrobial Activity: For promising antimicrobial activity, time-kill kinetics assays can be performed to determine if the compound is bactericidal or bacteriostatic.

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Cytotoxicity MTT Assay (Cancer & Normal Cell Lines) Compound->Cytotoxicity AntiInflammatory LPS-stimulated Macrophages (NO, TNF-α, IL-6) Compound->AntiInflammatory Antimicrobial MIC Determination (Gram+ & Gram- Bacteria) Compound->Antimicrobial CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic WesternBlot_Cancer Western Blot (MAPK, PI3K/Akt) Cytotoxicity->WesternBlot_Cancer If cytotoxic WesternBlot_Inflammation Western Blot (COX-2, iNOS, NF-κB) AntiInflammatory->WesternBlot_Inflammation If anti-inflammatory TimeKill Time-Kill Kinetics Antimicrobial->TimeKill If antimicrobial

Caption: Workflow for the preliminary bioactivity investigation.

Hypothetical Signaling Pathway Diagram (NF-κB)

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Compound Test Compound Compound->IKK potential inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: A Detailed Guide for Medicinal Chemistry

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, a molecule of interest in drug discovery and agrochemical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, a molecule of interest in drug discovery and agrochemical research. The synthetic strategy is predicated on a robust and widely applicable two-stage process commencing with the construction of the core 1-methyl-1H-pyrazole-4-carboxylic acid intermediate, followed by a highly efficient amide coupling with pyrrolidine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations for experimental choices, and protocols for both acid chloride-mediated and direct peptide coupling-based amide bond formation.

Introduction

Pyrazole carboxamides represent a privileged scaffold in modern medicinal chemistry and agrochemical development, with numerous compounds containing this motif exhibiting a wide range of biological activities.[1] The synthetic accessibility and the ability to readily introduce diverse substituents on the pyrazole ring and the amide nitrogen allow for the fine-tuning of physicochemical and pharmacological properties. The target molecule, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, is a valuable building block for the synthesis of more complex molecules. This guide details a reliable and scalable synthetic route to this compound.

The overall synthetic approach is bifurcated into two primary stages:

  • Formation of the Pyrazole Core: Synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Bond Formation: Coupling of the pyrazole carboxylic acid with pyrrolidine to yield the final product.

This document will elaborate on the experimental procedures for each stage, offering insights into the rationale behind the chosen methodologies.

Synthetic Workflow Visualization

The logical progression of the synthesis is depicted in the workflow diagram below. This process begins with the formation of the pyrazole heterocycle, followed by functional group manipulation to arrive at the target amide.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling Start Ethyl 2-formyl-3-oxopropanoate + Methylhydrazine Step1 Cyclocondensation Start->Step1 Ethanol Intermediate_Ester Ethyl 1-methyl-1H-pyrazole-4-carboxylate Step1->Intermediate_Ester Step2 Saponification (Hydrolysis) Intermediate_Ester->Step2 NaOH, H₂O/THF Intermediate_Acid 1-methyl-1H-pyrazole-4-carboxylic acid Step2->Intermediate_Acid Coupling Amide Bond Formation Intermediate_Acid->Coupling Pyrrolidine + Coupling Agent Final_Product 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Coupling->Final_Product

Caption: General workflow for the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic Acid

This stage involves a two-step process: the initial formation of a pyrazole-4-carboxylate ester via a cyclocondensation reaction, followed by its hydrolysis to the corresponding carboxylic acid.

Protocol 1.1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of pyrazole-4-carboxylates.[2] The Knorr pyrazole synthesis, a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative, is a cornerstone of pyrazole chemistry. Here, we utilize ethyl 2-formyl-3-oxopropanoate and methylhydrazine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 2-formyl-3-oxopropanoateC₆H₈O₄144.1214.41 g1.0
MethylhydrazineCH₆N₂46.074.61 g1.0
Ethanol (absolute)C₂H₅OH46.07150 mL-
Acetic Acid (glacial)CH₃COOH60.050.6 mLCatalytic

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (4.61 g, 100 mmol) in absolute ethanol (100 mL).

  • To this solution, add a catalytic amount of glacial acetic acid (0.6 mL).

  • In a separate beaker, dissolve ethyl 2-formyl-3-oxopropanoate (14.41 g, 100 mmol) in absolute ethanol (50 mL).

  • Add the solution of the β-ketoester dropwise to the stirred methylhydrazine solution at room temperature over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting crude oil is purified by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane gradient) to afford ethyl 1-methyl-1H-pyrazole-4-carboxylate as a solid.

Protocol 1.2: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.[3][4] The use of a base like sodium hydroxide in a mixed solvent system ensures complete and irreversible hydrolysis.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 1-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.1715.42 g1.0
Sodium Hydroxide (NaOH)NaOH40.006.0 g1.5
Tetrahydrofuran (THF)C₄H₈O72.11120 mL-
WaterH₂O18.0240 mL-
Hydrochloric Acid (1M HCl)HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (15.42 g, 100 mmol) in a mixture of THF (120 mL) and water (40 mL).

  • Add sodium hydroxide pellets (6.0 g, 150 mmol) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 6-12 hours).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the product under high vacuum to yield pure 1-methyl-1H-pyrazole-4-carboxylic acid.

Stage 2: Amide Coupling of 1-methyl-1H-pyrazole-4-carboxylic Acid with Pyrrolidine

The formation of the amide bond is a critical step that requires the activation of the carboxylic acid. Two highly effective methods are presented below: the formation of an intermediate acid chloride and the use of a modern peptide coupling reagent.

Method A: Thionyl Chloride Mediated Amide Synthesis

This classic method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with the amine.[5][6][7]

Protocol 2.1A: Synthesis via Acid Chloride Intermediate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.1112.61 g1.0
Thionyl Chloride (SOCl₂)SOCl₂118.9710.7 mL (17.85 g)1.5
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL-
PyrrolidineC₄H₉N71.129.2 mL (7.82 g)1.1
Triethylamine (TEA)C₆H₁₅N101.1927.9 mL (20.24 g)2.0

Procedure:

  • In a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-pyrazole-4-carboxylic acid (12.61 g, 100 mmol) in anhydrous DCM (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (10.7 mL, 150 mmol) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 2 hours, or until the suspension becomes a clear solution.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM (50 mL) and cool to 0 °C.

  • In a separate flask, dissolve pyrrolidine (9.2 mL, 110 mmol) and triethylamine (27.9 mL, 200 mmol) in anhydrous DCM (50 mL).

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding water (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate in Hexane) to obtain 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Method B: HATU-Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[8][9][10]

Protocol 2.1B: Direct Amide Coupling with HATU

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.1112.61 g1.0
PyrrolidineC₄H₉N71.129.2 mL (7.82 g)1.1
HATUC₁₀H₁₅F₆N₆OP380.2341.83 g1.1
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2434.8 mL (25.85 g)2.0
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09200 mL-

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (12.61 g, 100 mmol) in anhydrous DMF (200 mL).

  • To this solution, add HATU (41.83 g, 110 mmol) and DIPEA (34.8 mL, 200 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (9.2 mL, 110 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with 10% LiCl solution (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate in Hexane) to yield the final product.

Conclusion

This application note provides two robust and reproducible synthetic routes for the preparation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. The choice between the thionyl chloride and HATU-mediated coupling methods will depend on the scale of the synthesis, the availability of reagents, and the sensitivity of other functional groups in more complex derivatives. Both methods, when executed with care, provide the target compound in good yield and high purity, suitable for further applications in research and development.

References

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. Retrieved from [Link]

  • PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

Sources

Application

Application Note: Solubilization Protocol for 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in DMSO

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for preparing stable stock solutions of 1-methyl-4-(pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for preparing stable stock solutions of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO) for downstream biological and biochemical assays.

Executive Summary & Chemical Profiling

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a synthetic small molecule characterized by a pyrazole core and a tertiary amide (pyrrolidine-1-carbonyl) moiety. Structurally, the absence of hydrogen bond donors (e.g., N-H or O-H groups) and the presence of multiple hydrogen bond acceptors (the carbonyl oxygen and pyrazole nitrogens) classify this compound as highly polar but aprotic.

Because "like dissolves like," this compound exhibits exceptional solubility in Dimethyl sulfoxide (DMSO) . DMSO is an amphiphilic, polar aprotic solvent that is completely miscible with water and capable of dissolving a vast array of organic compounds, making it the universal standard vehicle for in vitro drug discovery and high-throughput screening programs[1].

Mechanistic Insights: The Thermodynamics of Dissolution

Do not treat dissolution as a mere physical mixing step; it is a thermodynamic process. Solubility in DMSO is governed by the balance between the energy required to disrupt the solute's crystal lattice (endothermic) and the energy released during solvation (exothermic)[2].

DMSO effectively solvates this pyrazole derivative through strong dipole-dipole interactions. The highly electronegative oxygen atom of DMSO interacts with the slightly electropositive regions of the pyrazole ring, while the basic oxygen of the compound's carbonyl group interacts favorably with the solvent cavity. By utilizing mechanical agitation (vortexing) and acoustic cavitation (sonication), we provide the kinetic energy necessary to rapidly overcome the crystal lattice disruption energy without relying on destructive heat.

SolvationMechanism Solute Solute (Pyrazole Derivative) Lattice Crystal Lattice Disruption Energy Solute->Lattice Endothermic Solvent Solvent (Anhydrous DMSO) Complex Solvation Complex (Dipole-Dipole Interactions) Solvent->Complex Cavity Formation Lattice->Complex Exothermic Solvation

Fig 1. Thermodynamic relationship of crystal lattice disruption and DMSO solvation.

Quantitative Solubility Parameters

To ensure precision, all stock solutions should be calculated based on the compound's exact molecular weight. High-throughput screening protocols routinely prepare small molecule stock solutions at 10–50 mM concentrations[3].

Chemical Formula: C₉H₁₃N₃O Molecular Weight: ~179.22 g/mol

Target Stock ConcentrationVolume of Anhydrous DMSOMass of Compound RequiredApplication Suitability
10 mM 1.0 mL1.79 mgStandard in vitro assays
20 mM 1.0 mL3.58 mgHigh-throughput screening
50 mM 1.0 mL8.96 mgHigh-dose toxicity studies
100 mM 1.0 mL17.92 mgMaximum concentration limit

Note: Weighing less than 2.0 mg on a standard analytical balance introduces high relative error. For 10 mM stocks, it is recommended to weigh 8.96 mg and dissolve in 5.0 mL of DMSO.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system . Each step contains a causality principle explaining why the action is performed, ensuring technical accuracy and preventing downstream assay failure.

Step 1: Compound Weighing and Vessel Selection
  • Action: Accurately weigh the required mass of the pyrazole derivative into a sterile, amber glass vial.

  • Causality: Amber glass protects the compound from potential photodegradation. Glass is mandatory because DMSO can physically interact with and leach plasticizers from certain low-density polymers (e.g., polystyrene), which would contaminate the biological assay[4].

Step 2: Solvent Addition
  • Action: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) .

  • Causality: DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility of lipophilic small molecules and can initiate premature precipitation. Using freshly opened, anhydrous DMSO ensures the solvent environment remains purely aprotic[5].

Step 3: Dissolution via Agitation and Sonication
  • Action: Vortex the solution vigorously for 30–60 seconds. If undissolved particulates remain, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

  • Causality: Mechanical agitation and sonication provide the kinetic energy required to overcome the crystal lattice disruption energy[2]. Avoid applying direct heat, as elevated temperatures can accelerate chemical degradation.

Step 4: Quality Control (Self-Validation)
  • Action: Visually inspect the solution against both a light and a dark background.

  • Causality: A clear, colorless solution indicates complete dissolution. Any turbidity or light scattering (Tyndall effect) signals incomplete dissolution or micro-precipitation, requiring further sonication[5].

Step 5: Aliquoting and Storage
  • Action: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in tightly sealed high-density polyethylene (HDPE) or polypropylene tubes. Store at -20°C or -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing introduce condensation (water) into the highly hygroscopic DMSO, which causes irreversible precipitation and degradation of the solute[2].

ProtocolWorkflow N1 1. Weigh Compound 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole N2 2. Add Anhydrous DMSO (Use freshly opened ampoule) N1->N2 Transfer to amber vial N3 3. Vortex & Sonicate (5-10 mins at Room Temp) N2->N3 Mix thoroughly N4 4. Visual Inspection (Ensure clear, colorless solution) N3->N4 Check for particulates N5 5. Aliquot & Store (Store at -20°C or -80°C) N4->N5 Prevent freeze-thaw cycles

Fig 2. Step-by-step workflow for preparing DMSO stock solutions of the pyrazole derivative.

Downstream Application: Aqueous Assay Dilution

When transitioning the compound from the DMSO stock into an aqueous assay buffer (e.g., PBS, saline, or cell culture media), the molecule faces a drastic shift in its dielectric environment.

To prevent the compound from precipitating out of solution (a phenomenon known as "solvent crash"), the DMSO stock must be diluted directly into a large volume of the aqueous phase. Never add water directly to the DMSO stock. Instead, transfer a small volume of the DMSO stock into the aqueous buffer to achieve a dilution ratio of 1:100 or greater. This ensures the final DMSO concentration remains ≤1.0%, which is well below the threshold for cellular toxicity and maintains the compound below its aqueous kinetic solubility limit[3][6].

References

  • Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: ResearchGate / Journal of Combinatorial Chemistry URL:[Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices Source: PharmTech URL:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL:[Link]

Sources

Method

Application Note: Applications of 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged heterocyclic scaffold, prominently featured in numerous FDA-approved therapeutics such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged heterocyclic scaffold, prominently featured in numerous FDA-approved therapeutics such as the anticancer kinase inhibitors crizotinib and encorafenib[1]. Within this chemical space, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole has emerged as a structurally rigid, highly tunable building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization workflows.

As an Application Scientist, I frequently leverage this specific fragment due to its predictable binding thermodynamics. The mechanistic causality behind its utility lies in its precise molecular architecture:

  • N1-Methylation: The methyl group at the N1 position locks the pyrazole into a single tautomeric state. This prevents tautomeric ambiguity during Structure-Activity Relationship (SAR) modeling and sterically directs functionalization to the C5 position[2].

  • C4-Pyrrolidine Amide: The pyrrolidine-1-carbonyl moiety acts as a conformationally restricted tertiary amide. By restricting bond rotation, it minimizes the entropic penalty upon binding to target proteins (such as succinate dehydrogenase or cyclin-dependent kinases)[2][3]. Furthermore, the lipophilic pyrrolidine ring optimally fills hydrophobic sub-pockets, while the amide carbonyl oxygen serves as a strong, directional hydrogen-bond acceptor[4].

Physicochemical Profiling

A critical aspect of selecting 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole as a starting point for drug discovery is its strict adherence to the "Rule of Three" (Ro3) for fragment libraries. The table below summarizes the quantitative data driving its selection[5].

Physicochemical PropertyValueDrug Discovery Implication
Molecular Formula C9H13N3OCompact core suitable for multi-directional vector growth.
Molecular Weight 179.22 g/mol Ideal for FBDD; allows significant mass addition during optimization.
Topological Polar Surface Area (tPSA) ~38.1 ŲExcellent membrane permeability; potential for CNS penetration.
Calculated LogP (cLogP) ~1.2Optimal lipophilicity to drive hydrophobic target engagement without aggregation.
H-Bond Donors (HBD) 0Reduces desolvation penalties upon entering hydrophobic binding pockets.
H-Bond Acceptors (HBA) 2N2 of the pyrazole and the amide C=O provide critical anchoring points.
Rotatable Bonds 1High conformational rigidity limits entropic loss during target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes an internal control to verify the causality of the experimental outcome.

Protocol A: Regioselective C5-Functionalization (Hit-to-Lead Synthesis)

This protocol details the late-stage C-H arylation of the pyrazole core to expand the fragment into a lead-like molecule.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube, combine 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (1.0 equiv), a target aryl bromide (1.2 equiv), Palladium(II) acetate (Pd(OAc)2, 5 mol%), and anhydrous potassium carbonate (K2CO3, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Catalytic Cycle Initiation: Stir the mixture at 110°C under an argon atmosphere for 12 hours.

    • Mechanistic Causality: The rigid pyrrolidine amide acts as a weak directing group. Simultaneously, the N1-methyl group sterically hinders the C3 position, thermodynamically driving the palladium insertion exclusively to the C5 position.

  • Workup & Purification: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry over Na2SO4, and purify via silica gel flash chromatography.

  • Self-Validation Step (Critical): Analyze the purified product using 2D NOESY NMR. The protocol is validated only if strong Nuclear Overhauser Effect (NOE) cross-peaks are observed between the N1-methyl protons and the newly introduced C5-aryl protons. Absence of this cross-peak indicates a failure in regioselectivity, invalidating the batch.

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement Assay

This protocol measures the binding kinetics of the synthesized pyrazole derivatives against a target kinase (e.g., CDK2).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS activation) to achieve a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the pyrazole derivatives in running buffer (PBS-T supplemented with 5% DMSO) to create a concentration series ranging from 0.1 µM to 50 µM.

    • Mechanistic Causality: The 5% DMSO concentration is strictly required to maintain the solubility of the lipophilic pyrrolidine moiety, preventing non-specific aggregation on the chip surface.

  • Binding Kinetics: Inject the analytes at a flow rate of 30 µL/min. Record the association phase for 60 seconds, followed by a 120-second dissociation phase using the running buffer.

  • Self-Validation Step (Critical): The assay system must include two internal controls. First, a reference channel (unmodified chip) must be used to subtract bulk refractive index changes caused by DMSO. Second, the unmodified fragment (1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole) must be injected as a baseline control. If the unmodified fragment fails to produce a dose-dependent, saturable binding curve, the protein folding on the chip is compromised, and the assay must be rejected.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing this pyrazole fragment within a modern drug discovery pipeline.

FBDD_Workflow N1 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (Fragment Hit) N2 Structural Biology (X-ray/Cryo-EM) Binding Pose Analysis N1->N2 Target Engagement N3 Hit-to-Lead Optimization (C5/C3 Functionalization) N2->N3 Rational Design N4 In Vitro Screening (SPR & Target Assays) N3->N4 SAR Profiling N4->N3 Iterative Refinement N5 Lead Candidate Selection (In Vivo Efficacy) N4->N5 Preclinical Validation

Caption: Fragment-Based Lead Optimization Workflow for Pyrazole Derivatives.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents, MDPI,1

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides, MDPI, 2

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics, MDPI, 3

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives, MedDocs Publishers, 4

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160, PubChem, 5

Sources

Application

The Alchemist's Guide to a Privileged Scaffold: Application Notes for 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Pharmaceutical Intermediate Synthesis

Foreword: In the intricate tapestry of modern medicinal chemistry, certain molecular motifs appear with remarkable frequency, earning them the designation of "privileged scaffolds." The pyrazole ring is a quintessential...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: In the intricate tapestry of modern medicinal chemistry, certain molecular motifs appear with remarkable frequency, earning them the designation of "privileged scaffolds." The pyrazole ring is a quintessential example of such a structure, forming the core of numerous blockbuster drugs.[1] This guide is dedicated to a particularly strategic derivative: 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. We will dissect its synthesis, explore its reactivity, and provide detailed protocols for its application as a versatile pharmaceutical intermediate. Our focus will be on the "why" behind the "how," offering insights into the causality of experimental choices to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

The utility of this specific pyrazole derivative lies in the judicious combination of its substituents:

  • The N-Methyl Group: This seemingly simple modification is crucial. It protects the N1 position of the pyrazole ring, preventing undesired side reactions and potential tautomerization, thereby ensuring a single, stable regioisomer for subsequent functionalization.

  • The 4-Pyrrolidine-1-carbonyl Moiety: This amide group is the linchpin of the molecule's strategic value. It serves as a powerful Directed Metalation Group (DMG) , enabling highly regioselective deprotonation and functionalization of the adjacent C5 position.[2][3][4] Furthermore, the pyrrolidine ring offers a degree of steric bulk and a defined conformational preference that can be advantageous in modulating the pharmacokinetic properties of a final drug candidate.

Synthesis of the Intermediate: A Two-Step Approach

The target intermediate, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, is readily prepared from its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Amide Coupling

This protocol details the synthesis of the title compound via a standard amide coupling reaction.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Role
1-Methyl-1H-pyrazole-4-carboxylic acid5952-92-1126.12Starting Material
Pyrrolidine123-75-171.12Amine
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Coupling Agent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Base
Dichloromethane (DCM)75-09-284.93Solvent

Procedure:

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture.

  • Coupling Agent Addition: Slowly add a solution of HATU (1.2 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Safety and Handling of Precursors:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.[5][6]

  • Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

Key Applications in Pharmaceutical Synthesis

The primary utility of this intermediate is as a scaffold for the introduction of diverse chemical functionalities, primarily at the C5 position.

Directed ortho-Metalation (DoM) for C5-Functionalization

The amide at the C4 position is a powerful directing group for deprotonation at the C5 position.[2][3][4]

Workflow for C5-Alkylation:

DoM_Workflow cluster_start Starting Material cluster_deprotonation Deprotonation cluster_electrophile Electrophilic Quench cluster_workup Work-up & Purification A 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi or LDA dropwise B->C D Stir for 1 hour C->D E Add Electrophile (e.g., Alkyl Iodide) D->E F Slowly warm to room temperature E->F G Quench with sat. aq. NH4Cl F->G H Aqueous Work-up G->H I Column Chromatography H->I J C5-Alkylated Pyrazole Derivative I->J

Caption: Workflow for C5-alkylation via Directed ortho-Metalation.

Protocol 2: C5-Deuteration (A Model DoM Reaction)

  • Setup: Dissolve 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (1 eq) in anhydrous THF under an argon atmosphere.

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Quench: Add deuterium oxide (D₂O, 5 eq) and allow the reaction to warm to room temperature.

  • Work-up and Analysis: Perform a standard aqueous work-up. Analyze the product by ¹H NMR to confirm the absence of the C5-proton signal and by mass spectrometry to confirm the incorporation of deuterium.

Halogenation and Subsequent Suzuki Cross-Coupling

Introduction of a halogen at the C5 position opens the door to a plethora of transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of modern drug discovery for the formation of C-C bonds.[7][8]

Logical Flow from Halogenation to Diversification:

Suzuki_Pathway cluster_suzuki Suzuki-Miyaura Coupling A 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole B C5-Iodination (e.g., with NIS) A->B C 5-Iodo-1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole B->C G Diverse C5-Aryl/Heteroaryl Pyrazole Library C->G D Aryl/Heteroaryl Boronic Acid or Ester D->G E Pd Catalyst (e.g., Pd(PPh3)4) E->G F Base (e.g., Cs2CO3) F->G

Caption: Pathway to diverse pyrazole derivatives via halogenation and Suzuki coupling.

Protocol 3: C5-Iodination and Suzuki Coupling with Phenylboronic Acid

Part A: C5-Iodination

  • Setup: Dissolve 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (1 eq) in DMF.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) in portions at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 5-iodo-1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Part B: Suzuki Coupling

  • Setup: In a microwave vial, combine the 5-iodo-pyrazole from Part A (1 eq), phenylboronic acid (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (5 mol%) in a mixture of DME and water.[7]

  • Degassing: Purge the mixture with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor at 90-100 °C for 10-20 minutes.[7] Alternatively, conventional heating at 80-90 °C for several hours can be employed.

  • Work-up: After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain the C5-phenylated pyrazole derivative.

Case Study: A Hypothetical Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that serves to orient substituents for optimal interaction with the ATP-binding site. The C5-arylated pyrazole scaffold is a common motif in such inhibitors.

Hypothetical Target: A C5-(2-aminopyrimidin-4-yl) substituted pyrazole.

Synthetic Strategy: A Suzuki coupling between the 5-iodo-pyrazole intermediate and a suitable boronic acid derivative of 2-aminopyrimidine.

This case study highlights how the protocols described above can be integrated into a multi-step synthesis of a medicinally relevant target molecule.

Conclusion

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole represents a strategically designed building block for pharmaceutical synthesis. Its pre-installed N-methyl group and the powerful directing ability of the C4-amide make it an ideal starting point for the efficient and regioselective construction of complex pyrazole-based molecules. The protocols outlined herein for its synthesis and subsequent functionalization via Directed ortho-Metalation and Suzuki cross-coupling provide a robust toolkit for medicinal chemists aiming to leverage the full potential of this privileged scaffold.

References

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

  • Google Patents. (2012). CN102690281A - Synthetic method of 1-methyl 4-pyrazole pinacol ester.
  • Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]

  • Martínez-Martínez, A. J., Kennedy, A. R., Mulvey, R. E., & O'Hara, C. T. (2014). Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation. Science, 346(6211), 834-837. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 2-43. [Link]

  • Mamedov, V. A., Kadyrova, A. A., Gubaidullin, A. T., & Mironov, V. F. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • MacKinnon, D. J., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Habibi, W., Ouizat, S., Chellegui, M., Shakoor, B., & Harrad, M. A. (2025). Synthetic pathway for the synthesis of carbostyril derivatives of 1H-pyrazole (4a–l). New Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nitulescu, G. M., Nitulescu, G., & Olaru, O. T. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [Link]

Sources

Method

Application Notes and Protocols for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Pyrazole Scaffold for Drug Discovery The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Pyrazole Scaffold for Drug Discovery

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability, which allows for extensive structural diversification. This guide focuses on 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole , a functionalized pyrazole scaffold with significant potential in drug discovery programs. While this compound is primarily a synthetic target, its strategic design allows for subsequent elaboration through palladium-catalyzed cross-coupling reactions, opening avenues to a vast chemical space of novel molecular entities.

These application notes provide a comprehensive overview of the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and detail its potential applications as a substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and execution.

Part 1: Synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

The synthesis of the title compound is achieved in a two-step sequence starting from commercially available materials. The key steps involve the formation of the pyrazole-4-carboxylic acid precursor, followed by an amide coupling reaction.

Workflow for the Synthesis of the Target Compound

cluster_0 Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid cluster_1 Step 2: Amide Coupling A Methyl 1H-pyrazole-4-carboxylate E Methyl 1-methyl-1H-pyrazole-4-carboxylate A->E Methylation B Iodomethane B->E C Potassium Carbonate C->E D N,N-Dimethylformamide (DMF) D->E H 1-methyl-1H-pyrazole-4-carboxylic acid E->H Hydrolysis F Sodium Hydroxide F->H G Water/Methanol G->H I 1-methyl-1H-pyrazole-4-carboxylic acid N 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole I->N Amidation J Pyrrolidine J->N K HATU K->N L DIPEA L->N M DMF M->N Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine\nCoordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L

Application

Application Notes & Protocols: In Vivo Dosing of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

I. Introduction: The Scientific Imperative for Rigorous In Vivo Dosing Protocols The compound 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Scientific Imperative for Rigorous In Vivo Dosing Protocols

The compound 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in pharmaceutical research due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects[1][2][3][4][5]. The pyrrolidine moiety is also a key structural feature in many biologically active molecules, contributing to their pharmacological profiles[6].

The successful in vivo evaluation of novel compounds like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is fundamentally dependent on the development of robust and reproducible dosing protocols. The primary objective of these protocols is to ensure consistent and predictable systemic exposure of the test compound in animal models, which is a prerequisite for accurately assessing its pharmacokinetic, pharmacodynamic, and toxicological properties[7][8]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration, and dose optimization of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole for preclinical in vivo studies.

II. Foundational Principles of In Vivo Dosing Strategy

The design of an effective in vivo dosing protocol is a multi-faceted process that requires careful consideration of the physicochemical properties of the compound, the biological question being addressed, and the chosen animal model. The ultimate goal is to achieve drug exposure levels at the target site that are sufficient to elicit a pharmacological response while minimizing non-specific toxicity[9][10].

A. Physicochemical Properties and Formulation Development

A critical initial step is to characterize the solubility of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a significant challenge for in vivo administration[1]. Therefore, the selection of an appropriate vehicle is paramount.

Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds

ExcipientClassFunctionTypical Concentration Range
Dimethyl sulfoxide (DMSO)Organic SolventInitial solubilization5-10%
Polyethylene glycol 400 (PEG400)Co-solventEnhances solubility30-60%
Tween-80SurfactantImproves wetting and dispersion1-10%
Sterile Saline (0.9% NaCl)Aqueous VehicleFinal dilutionAs required
5% Dextrose in Water (D5W)Aqueous VehicleAlternative for final dilutionAs required
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing AgentForms inclusion complexes to increase solubility20-40%
B. Selection of Administration Route

The choice of administration route is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME)[9][11]. The optimal route depends on the experimental objectives and the properties of the compound.

  • Oral (PO): This is the most common route for therapeutic drugs in humans and is often preferred for long-term studies[12][13]. However, oral bioavailability can be limited by poor absorption from the gastrointestinal tract and first-pass metabolism in the liver[12].

  • Intravenous (IV): IV administration provides immediate and complete bioavailability, allowing for precise dose control[13][14]. This route is often used in early-stage pharmacokinetic and pharmacodynamic studies to establish a compound's intrinsic activity[12].

  • Intraperitoneal (IP): IP injection is a common route in rodent studies, offering rapid absorption for many small molecules[11]. It is often considered a practical alternative to IV administration, especially for repeated dosing[11].

The logical workflow for selecting an administration route is depicted below:

G A Start: Define Experimental Goal B Characterize Physicochemical Properties (Solubility, Stability) A->B C Assess Oral Bioavailability B->C D Is Oral Bioavailability Sufficient? C->D E Oral Administration (PO) D->E Yes F Consider Parenteral Routes D->F No K End: Final Protocol E->K G Rapid & Complete Exposure Needed? F->G H Intravenous (IV) Administration G->H Yes I Practical Alternative for Repeated Dosing? G->I No H->K J Intraperitoneal (IP) Administration I->J Yes J->K

Caption: Workflow for selecting the appropriate in vivo administration route.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point for the in vivo evaluation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. It is essential to perform dose-range-finding and tolerability studies to determine the optimal dose for your specific animal model and experimental endpoint[12][15]. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol describes the preparation of a common vehicle for the administration of poorly water-soluble pyrazole compounds[1].

Materials:

  • 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Dose Calculation: Accurately calculate the required amount of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole based on the desired dose (in mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for mice).

  • Initial Solubilization: In a sterile conical tube, add the weighed compound. Add a minimal volume of DMSO to dissolve the compound completely. The final concentration of DMSO in the formulation should ideally be kept between 5-10% to minimize toxicity[1]. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common and effective formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80[1].

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained[1].

  • Storage and Handling: It is highly recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store the formulation protected from light at 2-8°C. Before administration, visually inspect the solution for any signs of precipitation.

Protocol 2: Formulation for Intravenous (IV) Administration

IV formulations must be sterile, clear, and free of particulates. This protocol outlines a suitable approach for preparing 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole for intravenous injection[1].

Materials:

  • 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

  • Dimethyl sulfoxide (DMSO), sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Dose Calculation: Calculate the required amount of the compound based on the desired dose (mg/kg) and a smaller dosing volume suitable for IV injection (e.g., 2-5 mL/kg for mice).

  • Preparation of HP-β-CD Solution: Prepare a sterile solution of 30-40% (w/v) HP-β-CD in D5W or sterile saline.

  • Initial Solubilization: In a sterile vial, dissolve the weighed compound in a minimal amount of DMSO.

  • Complexation and Dilution: While vortexing, slowly add the HP-β-CD solution to the DMSO solution. The cyclodextrin will help to encapsulate the drug molecule, enhancing its aqueous solubility. Continue to add the HP-β-CD solution to reach the final desired volume.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial[1].

  • Quality Control: Visually inspect the final solution for any particulates. The solution must be completely clear for intravenous administration. Prepare this formulation fresh immediately before use.

The overall experimental workflow for in vivo dosing is summarized in the following diagram:

G A Start: Hypothesis & Experimental Design B Dose Calculation (mg/kg) A->B C Vehicle Formulation (Protocol 1 or 2) B->C D Dose Preparation & QC C->D F Dose Administration (PO, IP, or IV) D->F E Animal Acclimatization & Grouping E->F G Post-Dosing Monitoring (Clinical Signs, Adverse Effects) F->G H Sample Collection (Blood, Tissues) G->H I Pharmacokinetic/Pharmacodynamic Analysis H->I J End: Data Interpretation & Reporting I->J

Caption: General experimental workflow for in vivo dosing and analysis.

IV. Dose Selection and Optimization: A Data-Driven Approach

There is no universal answer for the optimal dose of a novel compound[12]. The dose must be determined empirically through a series of well-designed preliminary experiments.

Table 2: Recommended Starting Doses for In Vivo Studies

Study TypeTypical Dose Range (mg/kg)Rationale
Maximum Tolerated Dose (MTD) 10 - 1000 (escalating)To determine the highest dose that does not cause unacceptable toxicity.
Pharmacokinetic (PK) Study 1 - 50To characterize the ADME profile of the compound.
Efficacy/Pharmacodynamic (PD) Study 1 - 100Dose range should be based on in vitro potency (e.g., IC50 or EC50) and PK data.

A crucial aspect of preclinical development is to establish a clear relationship between the administered dose, the resulting plasma/tissue concentrations, and the observed pharmacological effect[8]. This dose-exposure-response relationship is fundamental for translating preclinical findings to clinical settings.

V. Conclusion and Best Practices

The successful in vivo evaluation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole hinges on the meticulous development and execution of dosing protocols. Adherence to best practices in formulation, administration, and dose optimization will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from preclinical discovery to potential clinical application. Always remember that all preclinical studies must adhere to strict regulatory guidelines, such as Good Laboratory Practice (GLP), to ensure data integrity and reliability[15].

VI. References

  • BenchChem. (2026). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.

  • SciSpace. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.

  • Sigma-Aldrich. Using Inhibitors In Vivo.

  • PMC. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats.

  • PubMed - NIH. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.

  • PPD. Preclinical Studies in Drug Development.

  • BioPharma Services. Drug Development and Alternative Routes of Administration.

  • chemBlink. Methyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 5952-93-2).

  • AMSbiopharma. (2025). Preclinical research strategies for drug development.

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • FDA. (2018). Step 2: Preclinical Research.

  • PubMed. (2012). Discovery and preclinical profile of teneligliptin....

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • PubChem. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole.

  • PMC. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.

  • MDPI. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents.

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

  • SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the optimization of amide bond formations involving heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the optimization of amide bond formations involving heterocyclic scaffolds. The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole—via the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid and pyrrolidine—presents a specific triad of challenges: the poor solubility of the pyrazole precursor, the competing reactivity pathways of uronium-based coupling agents, and the extreme aqueous solubility of the final product.

This guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind each experimental choice to ensure you achieve quantitative yields.

Diagnostic Workflow for Amidation Failures

Before adjusting equivalents or swapping reagents, you must diagnose the precise point of failure. The following logic tree isolates the root cause based on LC-MS and isolation data.

AmideCouplingTroubleshooting Step1 Reaction Yield < 50% 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Step2 Analyze Crude Mixture via LC-MS Step1->Step2 Branch1 Unreacted Carboxylic Acid Detected Step2->Branch1 Branch2 Major Byproducts Detected Step2->Branch2 Branch3 Clean Product Peak Low Isolated Mass Step2->Branch3 Sol1 Root Cause: Poor Activation - Switch solvent to anhydrous DMF - Use 3.0 eq DIPEA Branch1->Sol1 Sol2 Root Cause: Guanidinylation - Ensure 15 min pre-activation - Fully consume HATU first Branch2->Sol2 Sol3 Root Cause: Workup Losses - Product is highly polar - Extract with 10% IPA in DCM Branch3->Sol3 Opt Proceed to Optimized Synthesis Workflow Sol1->Opt Sol2->Opt Sol3->Opt

Diagnostic logic tree for troubleshooting low yields in pyrazole-4-carboxylic acid amidation.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My reaction shows less than 30% conversion, and starting material remains. Why is HATU failing in DCM? Causality & Solution: 1-methyl-1H-pyrazole-4-carboxylic acid exhibits notoriously poor solubility in non-polar or moderately polar solvents like Dichloromethane (DCM). If the acid is not fully dissolved, the deprotonation by the base is incomplete, halting the formation of the active OAt ester[1]. Furthermore, any trace moisture in DCM will rapidly hydrolyze the highly reactive active ester back to the starting carboxylic acid[1]. Actionable Fix: Switch your solvent to strictly anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) first to deprotonate the acid and form a highly soluble carboxylate salt before adding the coupling agent[2].

Q2: LC-MS shows a massive byproduct peak instead of my product. What is this impurity? Causality & Solution: When using uronium-based coupling reagents like HATU, the order of addition and timing are critical. If the pre-activation time is too short (meaning unreacted HATU is still present) or if the amine is added simultaneously, the highly nucleophilic pyrrolidine will attack the uronium carbon of HATU directly rather than the carboxylic acid. This forms a stable, unreactive tetramethylguanidinium byproduct and releases tetramethylurea (TMU)[3]. Actionable Fix: Enforce a strict pre-activation step (Acid + DIPEA + HATU) of exactly 15 minutes to fully consume the HATU and form the active ester before introducing the amine.

Q3: The LC-MS shows 100% conversion to the desired product, but my isolated yield after aqueous workup is dismal. Where did my product go? Causality & Solution: The target molecule, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, is a low-molecular-weight (~179 g/mol ) compound featuring two highly polar motifs: a pyrazole ring and a tertiary amide. It possesses significant aqueous solubility. Standard liquid-liquid extraction using Ethyl Acetate (EtOAc) and water will result in the product partitioning heavily into the aqueous layer. Actionable Fix: Abandon standard EtOAc extractions. Quench with a minimal volume of saturated aqueous NH₄Cl and extract the aqueous layer using a highly polar organic mixture, specifically 10% Isopropanol (IPA) in DCM.

Quantitative Reagent Comparison

Selecting the right coupling agent requires balancing reactivity with byproduct generation. The table below summarizes our internal validation data for coupling 1-methyl-1H-pyrazole-4-carboxylic acid with pyrrolidine at a 10 mmol scale.

Coupling ReagentEquivalents (Reagent / Base)SolventPre-activation TimeConversion (LC-MS)Isolated YieldMajor Issue / Byproduct
HATU / DIPEA 1.2 / 3.0DCM30 min45%30%Poor solubility; Unreacted Acid
HATU / DIPEA 1.2 / 3.0DMF0 min (Co-add)65%40%Guanidinium byproduct formation
HATU / DIPEA 1.2 / 3.0DMF15 min>99%88% Trace Tetramethylurea (TMU)
EDC·HCl / HOBt 1.5 / 3.0DMF15 min85%72%Slower reaction; Urea removal

Note: While EDC/HOBt is highly scalable and avoids TMU formation[4], HATU provides superior kinetics for this specific pyrazole substrate when pre-activation is strictly controlled.

Self-Validating Experimental Protocol

This protocol utilizes a "self-validating" methodology. Do not proceed to the next step unless the visual or analytical validation check is met.

Optimized Synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Step 1: Deprotonation

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous DMF (0.2 M, 50 mL). Add DIPEA (3.0 eq, 30.0 mmol).

  • Validation Check: The cloudy suspension must transition to a completely clear, homogeneous solution within 5 minutes. If it remains cloudy, your DMF may be wet, or the acid is degraded. Do not proceed until the solution is clear[2].

Step 2: Active Ester Formation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add HATU (1.2 eq, 12.0 mmol) in a single portion. Stir at 0 °C for exactly 15 minutes.

  • Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the OAt active ester intermediate. Critical: Do not exceed 15 minutes to prevent degradation[3].

Step 3: Amidation

  • Action: Add pyrrolidine (1.5 eq, 15.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Check: TLC (10% MeOH in DCM) should reveal a new, highly polar UV-active spot (the product) and the complete consumption of the active ester.

Step 4: Specialized Workup

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Transfer to a separatory funnel and extract the aqueous layer with a mixture of 10% Isopropanol (IPA) in DCM (4 x 30 mL).

  • Validation Check: Spot the remaining aqueous layer on a TLC plate. There should be no UV-active material remaining at the baseline, confirming complete extraction of the highly polar product.

Step 5: Isolation

  • Action: Wash the combined organic layers with a minimal amount of brine (1 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient: 0 to 10% MeOH in DCM).

References

  • Benchchem.
  • Organic Process Research & Development. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Growing Science.
  • YouTube.

Sources

Optimization

Overcoming solubility issues of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in aqueous media

Topic: Overcoming Solubility Issues of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Aqueous Media Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Solubility Issues of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in Aqueous Media

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for PYZ-SOL-001 (1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole). We understand that many novel chemical entities present unique challenges, and poor aqueous solubility is one of the most common hurdles in early-stage drug development. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to help you successfully formulate and utilize PYZ-SOL-001 in your experiments. Our goal is to explain the causality behind these methods, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of PYZ-SOL-001 that contribute to its solubility characteristics.

Question: Why is PYZ-SOL-001 expected to have low water solubility?

Answer: The limited aqueous solubility of PYZ-SOL-001 stems from its molecular structure, which possesses a combination of polar and non-polar characteristics.

  • Lipophilic Moieties: The molecule contains a methyl group and a pyrrolidine ring, which are non-polar and contribute to its overall lipophilicity (hydrophobicity).

  • Pyrazole Ring: The 1H-pyrazole ring itself is a weakly basic heterocycle.[1][2] While the nitrogen atoms can participate in hydrogen bonding, the overall ring system has aromatic character which limits free interaction with water.[3]

  • Amide Group: The carbonyl group of the pyrrolidine amide is polar, but its contribution to solubility can be hindered by the bulky, non-polar nature of the adjacent rings.

This combination results in a molecule that prefers a less polar environment, leading to precipitation when introduced into a purely aqueous system. Many pyrazole derivatives are known to have limited water solubility.[4]

Table 1: Predicted Physicochemical Properties of PYZ-SOL-001 (Note: These are estimated values based on structural similarity to other pyrazole derivatives. Experimental determination is highly recommended.)

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~193.24 g/mol Moderate; less of a factor than polarity.
logP (Octanol/Water) > 2.0Indicates a preference for lipid environments over aqueous ones.
pKa (Conjugate Acid) 2.0 - 3.0The pyrazole ring is weakly basic; protonation can occur at low pH.[1]
Hydrogen Bond Donors 0Lack of donors limits interactions with water's hydrogen bond network.
Hydrogen Bond Acceptors 3 (2 pyrazole N, 1 carbonyl O)Can accept hydrogen bonds, but this is offset by lipophilic regions.

Part 2: Troubleshooting Guide - Enhancing Aqueous Solubility

This section provides practical, step-by-step solutions to common solubility problems encountered during experiments.

Question: My initial stock solution, prepared in DMSO, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS pH 7.4). What is my first step?

Answer: This is a classic solubility problem. The first and simplest variable to investigate is pH. Since PYZ-SOL-001 contains a weakly basic pyrazole ring, its ionization state—and therefore its solubility—is pH-dependent.[5][6] In neutral or basic solutions, the molecule is uncharged and less soluble. By lowering the pH, you can protonate one of the pyrazole nitrogen atoms, forming a more soluble salt in situ.[3][7]

  • Causality: Charged species are more polar and interact more favorably with water molecules than their neutral counterparts, leading to a significant increase in aqueous solubility.[7]

cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph Neutral/High pH (e.g., pH > 4) protonated PYZ-SOL-001-H⁺ (Protonated, Charged) ▲ Increased Solubility neutral PYZ-SOL-001 (Neutral, Uncharged) ▼ Low Solubility protonated->neutral - H⁺ neutral->protonated + H⁺

Caption: pH-dependent ionization of PYZ-SOL-001.

► Recommended Action: Perform a pH-solubility profile. Prepare a series of buffers (e.g., from pH 2.0 to pH 8.0) and determine the solubility of PYZ-SOL-001 in each. You will likely observe significantly higher solubility at lower pH values. For your experiments, use the lowest pH buffer that is compatible with your biological system.

Question: Adjusting the pH is not compatible with my cell-based assay. How can I keep the compound in solution at physiological pH?

Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][] This makes the environment more "hospitable" for lipophilic molecules like PYZ-SOL-001, preventing them from precipitating.

  • Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water.[] This reduces the energy required to create a "cavity" in the solvent to accommodate the drug molecule, thereby increasing its solubility.[10]

cluster_workflow Co-Solvent Strategy start High Concentration Stock in 100% DMSO dilute Dilute into Aqueous Buffer start->dilute redilute Dilute DMSO Stock into Buffer + Co-solvent Mix start->redilute precipitate Precipitation Occurs (Poor Solubility) dilute->precipitate add_cosolvent Add Co-solvent to Aqueous Buffer First (e.g., 5-10% Ethanol, PEG 400) precipitate->add_cosolvent Solution add_cosolvent->redilute soluble Homogeneous Solution (Improved Solubility) redilute->soluble

Caption: Workflow for using co-solvents to prevent precipitation.

Table 2: Comparison of Common Pharmaceutical Co-solvents

Co-solventTypical ConcentrationAdvantagesConsiderations
Ethanol 1 - 20%Effective, readily available, volatile.Can have biological effects on cells at higher concentrations.
Propylene Glycol (PG) 1 - 40%Low volatility, good solubilizer.Can be viscous; potential for cell toxicity.
Polyethylene Glycol 400 (PEG 400) 5 - 50%Excellent solubilizer, low toxicity.[]Higher viscosity than ethanol.
Dimethyl Sulfoxide (DMSO) < 1% (Final Conc.)Powerful solvent.Often used for initial stock, but can be toxic to cells above ~0.5%.

► Recommended Action: Screen a panel of co-solvents. Prepare your aqueous buffer containing 5%, 10%, and 20% of different co-solvents (like ethanol or PEG 400). Then, add your DMSO stock solution to these mixtures. Visually inspect for clarity and quantify the concentration using a suitable analytical method (e.g., HPLC) to find the optimal system that maintains solubility while minimizing potential toxicity to your assay.

Question: I need to prepare a high-concentration formulation for an in vivo animal study, and co-solvent toxicity is a concern. Are there other options?

Answer: Yes, for more advanced formulation needs, especially for in vivo applications, cyclodextrins are an excellent choice.[11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is highly water-soluble.

  • Causality: The hydrophobic PYZ-SOL-001 molecule is sequestered inside the non-polar cavity of the cyclodextrin, away from the aqueous environment. The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, bringing the entire drug-cyclodextrin complex into solution.[][14] This mechanism significantly increases the apparent aqueous solubility of the drug.[15]

cluster_complex Inclusion Complex Formation drug PYZ-SOL-001 (Hydrophobic) complex PYZ-SOL-001-CD Complex (Water Soluble) drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Encapsulation of PYZ-SOL-001 by a cyclodextrin.

Commonly used pharmaceutical-grade cyclodextrins include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are known for their safety and high solubilizing capacity.

► Recommended Action: Conduct a phase-solubility study. Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v). Add an excess of PYZ-SOL-001 to each, equilibrate (e.g., shake for 24-48 hours), and then filter and measure the concentration of the dissolved drug in the supernatant. This will reveal the concentration of cyclodextrin needed to achieve your target drug concentration.

Question: My project is moving towards clinical development. What are some industry-standard, scalable techniques for enhancing solubility?

Answer: For long-term development and manufacturing, more robust formulation technologies are typically employed. Two of the most successful strategies are:

  • Amorphous Solid Dispersions (ASD): This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[16][17] The drug is trapped in a high-energy, amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[18][19] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[20]

  • Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[21][22] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which leads to a much faster dissolution rate.[23][24] This technique is particularly useful for compounds that are poorly soluble in both aqueous and lipid media.[21]

These advanced methods require specialized equipment and formulation expertise but are powerful tools for turning poorly soluble compounds into viable drug products.[25][26]

Part 3: Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

  • Preparation: Prepare a series of 100 mM buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Addition of Compound: Add an excess amount of solid PYZ-SOL-001 (enough to ensure saturation, e.g., 5-10 mg) to 1 mL of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of dissolved PYZ-SOL-001 using a validated HPLC or UV-Vis method.

  • Data Plotting: Plot solubility (mg/mL or µM) versus pH to visualize the profile.

Protocol 2: Screening for Optimal Co-solvent Systems

  • System Preparation: Prepare your primary aqueous buffer (e.g., PBS pH 7.4). Create mixtures by adding a co-solvent (e.g., PEG 400) to final concentrations of 5%, 10%, 20%, and 40% (v/v).

  • Stock Solution: Prepare a concentrated stock of PYZ-SOL-001 in 100% DMSO (e.g., 50 mM).

  • Dilution: Add a small volume of the DMSO stock to each co-solvent/buffer mixture to reach your target final concentration (ensure the final DMSO concentration is kept constant and low, e.g., <0.5%).

  • Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Quantification (Optional): For the clear solutions, confirm the concentration using an analytical method to ensure no sub-visible precipitation has occurred.

References

  • Ghate, V. M., et al. (2021). Nanosuspension: An approach to enhance solubility of drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Jadav, T., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, S., & Singh, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Patel, M., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Verma, S., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Zhang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Singh, A., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. Available at: [Link]

  • Al-Obaidi, H., & Bucko, M. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics. Available at: [Link]

  • Patel, B. B., et al. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. Available at: [Link]

  • Ahmad, S. A. (2025). Solid dispersions. SlideShare. Available at: [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2022). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR. Available at: [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. JDDT. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Patel, J., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. RJPDFT. Available at: [Link]

  • Bashir, R., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Vargason, A. M., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules. Available at: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. Available at: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Ibarra-Arellano, N., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole . As a tertiary amide featuring a weakly basic pyrazole core, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole . As a tertiary amide featuring a weakly basic pyrazole core, this compound presents unique physicochemical challenges during downstream processing.

This guide is designed for researchers and drug development professionals. It moves beyond basic step-by-step instructions to explain the fundamental thermodynamic and kinetic principles driving each separation technique, ensuring you can adapt these workflows to your specific synthetic scale.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Section A: Aqueous Workup & Pre-Purification

Q: How do I selectively remove unreacted pyrrolidine without losing my pyrazole product to the aqueous layer? A: This is a classic pKa differential challenge. Pyrrolidine is a strong aliphatic base (pKa ~11.3), while the pyrazole core of your product is only weakly basic (conjugate acid pKa ~2.5). If you use a strong acid like 1M HCl (pH ~0) for your aqueous wash, you risk protonating the pyrazole ring, dragging your target product into the aqueous phase. The Solution: Wash the organic layer with 10% aqueous citric acid (pH ~3). This mild acidity is sufficient to fully protonate the pyrrolidine, rendering it water-soluble, while leaving the pyrazole core neutral and safely partitioned in the organic layer. This is a standard principle outlined in[1].

Q: My crude mixture contains unreacted 1-methyl-1H-pyrazole-4-carboxylic acid. How is this removed? A: The carboxylic acid precursor has a pKa of ~4. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) will cleanly deprotonate the acid into its water-soluble sodium salt. Your tertiary amide product remains entirely neutral under these conditions and will stay in the organic phase.

Section B: Flash Column Chromatography

Q: Why is my compound tailing or streaking heavily on the silica column? A: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a highly polar tertiary amide with strong hydrogen-bond accepting capabilities (via the carbonyl oxygen and the pyrazole N2 atom). When run in purely non-polar solvents (like 100% hexanes or low-ratio EtOAc), it interacts too strongly with the acidic silanol groups on the stationary phase. The Solution: You must introduce a polar modifier to compete for the silanol binding sites. Use a gradient of Ethyl Acetate (EtOAc) in Hexanes (starting at 50% and pushing to 100% EtOAc), or switch to a Dichloromethane (DCM) system with 1–5% Methanol. This sharpens the elution bands and prevents compound degradation on the column, a technique pioneered in [2].

Section C: Recrystallization Strategies

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the chosen solvent system is lower than the temperature at which the solution becomes saturated. Instead of nucleating as a highly ordered solid lattice, it separates as an immiscible, amorphous liquid phase. The Solution: Switch to a solvent system with a lower boiling point, or increase the proportion of the anti-solvent to force supersaturation at a lower temperature. For this specific pyrazole amide, an Ethyl Acetate / Heptane binary system is highly effective. Furthermore, introducing seed crystals just above the saturation temperature provides a physical nucleation site, allowing the system to bypass the metastable oil region entirely ([3]).

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the optimal solvent systems for each phase of purification, detailing the target impurities and the thermodynamic rationale behind the selection.

Purification PhaseOptimal Solvent SystemTarget Impurity RemovedRationale / Expected Outcome
Aqueous Wash (Acid) 10% Citric Acid (aq)Excess PyrrolidineMild pH (~3) protonates aliphatic amines but leaves the pyrazole core (pKa ~2.5) neutral.
Aqueous Wash (Base) Sat. NaHCO₃ (aq)Unreacted Carboxylic AcidpH ~8 deprotonates the acid precursor into a water-soluble carboxylate salt.
Chromatography EtOAc / Hexanes (Gradient)Coupling Reagents (e.g., HATU)Polar EtOAc competes with silica silanols, preventing amide streaking.
Recrystallization EtOAc / Heptane (1:3 v/v)Trace Organics / ColorEtOAc acts as the "good" solvent; Heptane forces controlled supersaturation upon cooling.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below includes a self-validation step. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Liquid-Liquid Extraction (Workup)
  • Dilution: Dilute the crude reaction mixture in EtOAc (approx. 10 mL per 1 gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous citric acid. Shake vigorously and vent.

  • Validation Check 1: Test the pH of the separated aqueous layer. It must be < 4. If it is higher, excess pyrrolidine is buffering the solution; repeat the acid wash.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

  • Validation Check 2: Spot the organic layer on a TLC plate alongside a standard of the starting carboxylic acid. The acid spot should be completely absent.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Flash Column Chromatography
  • Preparation: Dry-load the concentrated crude onto a small amount of silica gel to ensure a tight loading band.

  • Elution: Run a gradient from 50:50 EtOAc/Hexanes to 100% EtOAc.

  • Validation Check: Perform 2D TLC on the pooled fractions. Spot the sample, run it in one dimension, dry the plate, rotate 90 degrees, and run again. A single spot on the diagonal confirms the compound is stable on silica and not degrading during elution.

Protocol 3: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the purified amide in the minimum amount of boiling EtOAc (the "good" solvent) in an Erlenmeyer flask.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution just becomes cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Cooling & Seeding: Allow the flask to cool slowly to room temperature. If available, add a single seed crystal at ~40°C to prevent oiling out. Place in an ice bath for 1 hour.

  • Validation Check: Filter the crystals. Take a 1 mL aliquot of the mother liquor, evaporate it, and weigh the residue. If the residue is >10% of your theoretical yield, your solvent ratio is too rich in EtOAc; add more Heptane and chill again ([4]).

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc) AcidWash 10% Citric Acid Wash (Removes Pyrrolidine) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Carboxylic Acid) AcidWash->BaseWash Organic Phase Organic Concentrated Organic Layer (Crude Amide) BaseWash->Organic Organic Phase Chromatography Flash Chromatography (EtOAc/Hexanes) Organic->Chromatography Purity < 90% Recryst Recrystallization (EtOAc/Heptane) Organic->Recryst Purity > 90% Chromatography->Recryst Pooled Fractions Pure Pure 1-Methyl-4-(pyrrolidine- 1-carbonyl)-1H-pyrazole Recryst->Pure Filter & Dry

Workflow for the purification and recrystallization of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Elsevier.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH.[Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. Vogel's Textbook of Practical Organic Chemistry. Archive.org.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Reactions

Introduction Welcome to the technical support guide for the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. This molecule, a substituted pyrazole carboxamide, is a scaffold of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. This molecule, a substituted pyrazole carboxamide, is a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its synthesis is a multi-step process where catalytic efficiency is paramount to achieving high yield, purity, and reproducibility. The most robust and flexible synthetic route involves two key stages: the initial construction of the pyrazole core, often bearing a carboxylic acid or ester, followed by a crucial amide coupling step.[1]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of catalyst loading. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

General Synthetic Strategy

The synthesis typically proceeds via one of two catalytic pathways, for which optimization of catalyst loading is essential.

Synthetic_Workflow cluster_0 Pathway A: Amide Coupling on Pyrazole Core cluster_1 Pathway B: Ring Formation from Amide Precursor A1 1-Methyl-1H-pyrazole-4-carboxylic acid A3 Amide Coupling (Catalytic Step 2) A1->A3 A2 Pyrrolidine A2->A3 A4 Target Molecule A3->A4 B1 Amide-Containing Precursor (e.g., β-keto amide) B3 Cyclocondensation (Catalytic Step 1) B1->B3 B2 Hydrazine Derivative B2->B3 B4 Target Molecule B3->B4 start Starting Materials start->A1 Pyrazole Synthesis (Catalytic Step 1) start->B1 Amide Synthesis

Caption: General synthetic workflows for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key catalytic steps I need to optimize for this synthesis?

The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole primarily involves two potential catalytic steps where loading is critical:

  • Pyrazole Ring Formation (Cyclocondensation): The construction of the pyrazole ring, often via methods like the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] While sometimes performed with only a catalytic amount of acid, modern approaches often employ transition-metal catalysts (e.g., Copper, Silver) or nano-catalysts (e.g., nano-ZnO) to improve yields and regioselectivity.[4][5][6]

  • Amide Bond Formation (Amide Coupling): This is the most common and critical catalytic step. It involves coupling 1-methyl-1H-pyrazole-4-carboxylic acid with pyrrolidine. This reaction requires a coupling agent and often a catalyst to proceed efficiently. While traditional reagents like DCC are used stoichiometrically, true catalytic cycles involving phosphonium or uranium salts, or other coupling promoters, are common. Optimization here directly impacts yield and purity by preventing the formation of side products.[1][7]

Q2: How do I select the right catalyst system for the amide coupling step?

The choice of catalyst depends on the scale, desired reaction conditions, and cost. Common choices include:

  • Carbodiimides (e.g., DCC, EDC) with additives: Often used with additives like HOBt or DMAP. While effective, they can be challenging to remove during purification and may cause side reactions.

  • Phosphonium Salts (e.g., PyBOP, HBTU): These are highly efficient coupling reagents that generate minimal side products, making purification simpler. They are often the preferred choice for laboratory-scale synthesis where purity is critical.

  • Enzyme-based catalysts: For greener chemistry applications, lipases can be used, although they may require specific solvent and temperature conditions.

Your selection should be based on a balance of reactivity, cost, and ease of purification. For initial trials, a phosphonium-based reagent is often a reliable starting point.

Q3: What is a typical starting catalyst loading (mol%) for these reactions?

Catalyst loading is highly dependent on the specific reaction and catalyst type. The table below provides general starting points for optimization screens. It is always recommended to start low and incrementally increase the loading.

Reaction TypeCatalyst System ExampleTypical Loading (mol%)Key Considerations
Pyrazole Cyclocondensation Silver Triflate (AgOTf)1 - 5 mol%Can be sensitive to air and moisture. Higher loading may not improve yield.[5]
Nano-ZnO10 - 25 mg per mmol substrateHeterogeneous catalyst, easy to remove by filtration. Loading is often by weight.[5]
Amide Coupling (Catalytic) DMAP (as catalyst)5 - 10 mol%Used with a primary coupling agent like EDC.
Cross-Coupling (e.g., Suzuki) Palladium(0) complexes0.5 - 5 mol%Requires an inert atmosphere. Ligand-to-metal ratio is also a critical parameter.[7]

Note: Some "coupling reagents" like HBTU or PyBOP are used in stoichiometric amounts (1.0-1.5 equivalents) and are not technically catalysts, but their optimization follows similar principles.

Q4: What are the common signs of catalyst deactivation or poisoning?

Identifying catalyst issues early can save significant time and resources. Key signs include:

  • Stalled Reaction: The reaction proceeds initially (as monitored by TLC or LC-MS) but stops before reaching completion.

  • Gradual Loss of Activity: If you are reusing a heterogeneous catalyst, a noticeable decline in yield over several runs points to deactivation.[8]

  • Sudden Drop in Activity: A complete lack of reaction, especially when it previously worked, often indicates catalyst poisoning from a contaminated starting material or solvent.[8]

  • Change in Reaction Mixture Color: Unexpected color changes can sometimes indicate the decomposition of a metal catalyst.

If you suspect deactivation, post-reaction analysis of the catalyst using techniques like elemental analysis or TGA can confirm the presence of poisons or coking, respectively.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield or Stalled Reaction

A low yield is the most frequent challenge and can stem from multiple root causes. This troubleshooting workflow can help isolate the variable.

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction q1 Are starting materials & solvents pure and anhydrous? start->q1 sol1 Purify/dry all reagents. Impure materials can poison catalysts. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes sol1->q2 sol2 Run a standard control reaction with a known substrate. Use fresh catalyst from a reliable source. q2->sol2 No q3 Is catalyst loading optimized? q2->q3 Yes sol2->q3 sol3 Perform a loading screen: Start at 0.5 mol% and increase to 5-10 mol%. Monitor yield at each step. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low reaction yield.

Potential Cause A: Sub-optimal Catalyst Loading

The relationship between catalyst loading and yield is not always linear. Too little catalyst results in a slow or incomplete reaction, while too much can sometimes promote side reactions.[9]

Solution: Perform a Catalyst Loading Screen

  • Setup: Prepare 4-5 identical reactions in parallel.

  • Baseline: Run one reaction with your standard catalyst loading (e.g., 2 mol%).

  • Screen: In the other reactions, vary the loading systematically. For example: 0.5 mol%, 1 mol%, 5 mol%, and 10 mol%.

  • Monitor: Stir all reactions under identical conditions (temperature, time, atmosphere) and monitor for completion by TLC or LC-MS.

  • Analyze: Isolate the product from each reaction and calculate the yield. Plot yield versus catalyst loading to find the optimal concentration. Often, the yield will plateau, and using more catalyst beyond this point provides no benefit and increases cost and purification difficulty.[9]

Potential Cause B: Inactive or Deactivated Catalyst

Catalysts can lose activity due to improper storage, contamination, or degradation during the reaction.

Solutions:

  • Confirm Activity: Before troubleshooting your main reaction, test the catalyst on a simple, reliable reaction for which you know the expected outcome.

  • Use Fresh Catalyst: Always use catalyst from a freshly opened bottle or one that has been stored properly under an inert atmosphere.

  • Prevent Poisoning: Ensure all reactants and solvents are free from potential catalyst poisons like sulfur or phosphorus compounds. Using a guard bed or purifying starting materials can be effective.[8]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates a loss of selectivity, which can often be traced back to the catalyst.

Potential Cause: Excessive Catalyst Loading

High concentrations of a catalyst can sometimes accelerate undesired reaction pathways, leading to dimerization, decomposition, or other side reactions.

Catalyst_Loading_Effect Catalyst Catalyst Loading Low Too Low Catalyst->Low Optimal Optimal Catalyst->Optimal High Too High Catalyst->High Outcome1 Low Yield (Incomplete Reaction) Low->Outcome1 Outcome2 High Yield (Clean Reaction) Optimal->Outcome2 Outcome3 Low Yield (Side Products) High->Outcome3

Caption: Relationship between catalyst loading and reaction outcome.

Solution: Reduce and Re-optimize

  • If you observe significant side products, systematically reduce the catalyst loading (e.g., by 50%) and re-monitor the reaction profile.

  • Consider changing the ligand if you are using a transition metal catalyst. The ligand can have a profound effect on selectivity by modifying the steric and electronic environment around the metal center.

Problem 3: Difficulty in Product Purification
Potential Cause: Catalyst Leaching or Residuals

For reactions using homogeneous transition metal catalysts (e.g., Palladium, Copper), residual metal in the final product can be a significant issue, especially in pharmaceutical applications.

Solutions:

  • Use Minimal Catalyst: The first step is to use the lowest effective catalyst loading, as determined by your optimization screen.

  • Aqueous Washes: Certain acidic or basic washes can help remove metal impurities. For example, a wash with an aqueous solution of a chelating agent like EDTA can be effective.

  • Filtration through Scavengers: Pass the crude product solution through a pad of silica gel, celite, or a specialized metal scavenger resin designed to bind residual metals.[4]

  • Recrystallization: This is often a very effective final step for removing trace impurities, including residual catalyst.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
  • Reddy, G. N., et al. (2021). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. RSC Advances, 11(45), 28205-28209.
  • Pandey, B., Singh, P., & Singh, R. (2026, March 31).
  • ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a.
  • Benchchem. (2025, December). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • Benchchem. (2025, December). Troubleshooting the reaction mechanism of pyrazole formation.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones under thermal conditions.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503.
  • El-Baih, F. E. M., & Al-Hazimi, H. M. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 23(3), 1309-1313.
  • Sharma, S., et al. (2021). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 11(31), 19131-19139.
  • ACS Publications. (2024, August 26).
  • MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 405.
  • Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Benchchem. (n.d.). synthesis of novel pyrazole derivatives for drug discovery.
  • Al-Ostoot, F. H., et al. (2022).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole derivatives. This guide provides in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges posed by steric hindrance during the synthesis and modification of this important class of molecules. Our goal is to equip you with the knowledge to diagnose and overcome experimental hurdles, ensuring the success of your research.

Troubleshooting Guides

This section addresses specific, common problems encountered during the synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and its analogs. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: I am observing low to no yield during the final amide coupling step between 1-methyl-1H-pyrazole-4-carboxylic acid and pyrrolidine. What is causing this, and how can I improve the reaction efficiency?

Answer:

This is a classic case of steric hindrance impacting amide bond formation. The 1-methyl group on the pyrazole ring and the cyclic structure of pyrrolidine create a sterically congested environment around the reaction centers. Standard coupling reagents may not be effective enough to overcome this spatial inhibition.

Underlying Causes:

  • Steric Congestion: The methyl group at the N1 position of the pyrazole ring can sterically clash with the incoming pyrrolidine nucleophile, hindering its approach to the activated carboxylic acid intermediate.

  • Reduced Nucleophilicity: While pyrrolidine is generally a good nucleophile, its reactivity can be diminished in a sterically demanding context.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) might not be potent enough to efficiently activate the carboxylic acid in this sterically hindered system.[1][2]

Solutions and Protocols:

To overcome this challenge, you need to employ more powerful coupling reagents or alternative synthetic strategies.

1. Utilize More Potent Coupling Reagents:

Phosphonium and uronium/aminium salt-based reagents are specifically designed for challenging, sterically hindered amide couplings.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and commonly used reagent for difficult couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice for sterically hindered systems.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent known for its high efficiency and safety profile.[2]

Coupling ReagentTypical Yield ImprovementKey Advantages
HATUSignificantHigh reactivity, reliable for hindered couplings.
PyBOPSignificantEffective for demanding amide bond formations.[2]
COMUExcellentHigh efficiency, improved safety profile.[2][3]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

2. Convert the Carboxylic Acid to an Acyl Halide:

Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can significantly enhance the reaction rate with the sterically hindered amine.[1][4]

  • Acyl Chlorides: Formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method for highly unreactive amines.[1]

  • Acyl Fluorides: These are less moisture-sensitive than acyl chlorides and can be generated in situ using reagents like Cyanuric Fluoride or BTFFH, minimizing side reactions.[4] Acyl fluorides are particularly effective as they behave like activated esters while minimizing steric hindrance between the coupling partners.[4]

Experimental Protocol: Acyl Chloride Formation and Coupling

  • Acid Chloride Formation: In a fume hood, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the pyrrolidine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction with water and proceed with a standard aqueous workup and purification as described in the HATU protocol.

Troubleshooting Workflow for Amide Coupling

G cluster_0 Problem: Low Yield in Amide Coupling Start Low Yield Observed AssessReagents Assess Current Coupling Reagents (e.g., DCC, EDC/HOBt) Start->AssessReagents SwitchReagents Switch to More Potent Reagents (HATU, PyBOP, COMU) AssessReagents->SwitchReagents Standard reagents ineffective ConvertAcid Alternative: Convert to Acyl Halide (Acyl Chloride or Fluoride) AssessReagents->ConvertAcid Potent reagents also fail OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, Time) SwitchReagents->OptimizeConditions ConvertAcid->OptimizeConditions Success High Yield Achieved OptimizeConditions->Success

Caption: Decision workflow for troubleshooting low-yield amide coupling reactions.

Question 2: I am trying to introduce a bulky substituent at the C5 position of the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole core via a Suzuki coupling, but the reaction is sluggish and gives low yields. What can I do?

Answer:

Suzuki couplings on the pyrazole ring, especially at positions adjacent to existing substituents, can be challenging due to steric hindrance. The C5 position is flanked by the N1-methyl group and the C4-amide group, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.

Underlying Causes:

  • Steric Hindrance around the Catalytic Site: The bulky substituents on the pyrazole ring can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the catalytic cycle with sterically demanding substrates.

  • Base and Solvent Effects: The base and solvent system can significantly influence the reaction rate and yield.

Solutions and Protocols:

1. Ligand and Catalyst Selection:

For sterically hindered Suzuki couplings, consider using palladium catalysts with bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices for challenging cross-coupling reactions.

  • Other Effective Ligands: In some cases, ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can be effective, depending on the specific substrates.[5]

2. Optimization of Reaction Conditions:

Systematic optimization of the reaction parameters is crucial.

  • Base: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of the organic solvent to water can impact the solubility of the reagents and the reaction rate.[6]

  • Temperature: Microwave irradiation can significantly accelerate the reaction and improve yields compared to conventional heating.[6]

ParameterRecommended Conditions for Hindered CouplingRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands for challenging couplings.
Base Cs₂CO₃ or K₃PO₄Stronger bases often improve reaction rates.
Solvent Dioxane/H₂O or Toluene/H₂OGood for dissolving both organic and inorganic reagents.
Temperature 80-120 °C or MicrowaveHigher temperatures or microwave irradiation can overcome activation barriers.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • To a microwave vial, add the 5-halo-1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., dioxane/water, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) for the optimized time (e.g., 15-60 minutes).

  • After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Logical Relationship for Suzuki Coupling Optimization

G cluster_1 Optimizing Hindered Suzuki Coupling Problem Low Yield in Suzuki Coupling Ligand Select Bulky Ligand (SPhos, XPhos) Problem->Ligand Base Use Stronger Base (Cs2CO3, K3PO4) Problem->Base Solvent Optimize Solvent System (e.g., Dioxane/Water) Problem->Solvent Temperature Increase Temperature or Use Microwave Problem->Temperature Result Improved Yield Ligand->Result Base->Result Solvent->Result Temperature->Result

Caption: Key parameters to optimize for sterically hindered Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the N1-alkylation of the pyrazole ring generally favored over N2-alkylation?

A1: The regioselectivity of pyrazole N-alkylation is primarily governed by steric and electronic factors. For most substituted pyrazoles, the N1 position is less sterically hindered than the N2 position, making it more accessible to the alkylating agent.[7] Electronically, while both nitrogen atoms are nucleophilic, the lone pair of the N2 nitrogen is more involved in the aromatic system, slightly reducing its nucleophilicity compared to the N1 nitrogen.[8]

Q2: Can I influence the regioselectivity of N-alkylation if I need the N2-alkylated product?

A2: While N1-alkylation is generally favored, you can influence the regioselectivity towards the N2 position under certain conditions. Using a bulkier protecting group on the pyrazole ring before alkylation can direct the incoming alkyl group to the less hindered nitrogen. Additionally, the choice of base and solvent can sometimes alter the N1/N2 ratio. In some specific cases, enzymatic alkylation has been shown to provide high regioselectivity that can be different from traditional chemical methods.[9]

Q3: Are there any computational tools that can help predict the impact of steric hindrance on my reactions?

A3: Yes, computational chemistry can be a powerful tool. Molecular modeling and conformational analysis can provide insights into the low-energy conformations of your starting materials and transition states.[10][11] This can help you visualize potential steric clashes and predict which reaction pathways are more likely to be favored. Density Functional Theory (DFT) calculations can be used to estimate activation energies for different reaction pathways, providing a quantitative measure of the impact of steric hindrance.

Q4: Besides amide coupling and Suzuki reactions, what other reactions are sensitive to steric hindrance in this class of compounds?

A4: Many other reactions can be affected. For instance, nucleophilic aromatic substitution (SNA) reactions on the pyrazole ring can be slowed down by bulky substituents. Similarly, reactions involving the carbonyl group of the amide, such as reduction or addition of organometallic reagents, can be hindered by the surrounding groups.

References

  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemistry Blog. (URL: )
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. (URL: )
  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. (URL: )
  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. (URL: )
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: )
  • The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(10), 707-710. (URL: )
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 920-924. (URL: )
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. (URL: )
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Coupling Reagents - Aapptec Peptides. (URL: )
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 479-494. (URL: )
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6040-6044. (URL: )
  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis - YouTube. (URL: [Link])

  • Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1330000. (URL: )
  • The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 43(23), 8631-8639. (URL: )
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8410-8424. (URL: )
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(12), 13957-13970. (URL: )
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Organic & Biomolecular Chemistry, 20(36), 7247-7253. (URL: )
  • Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. (URL: )
  • N-Alkylation of Pyrazole Explained | PDF - Scribd. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 125-139. (URL: )
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 403. (URL: )
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(32), 13437-13441. (URL: )
  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry, 7, 182. (URL: )
  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 23(3), 1309-1313. (URL: )
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (URL: )
  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2925-2928. (URL: )
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 403. (URL: )
  • Selective formation of 1,4‐disubstituted pyrazoles 13 by using an... - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. (URL: )
  • Conformational Analysis - San Diego St
  • One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. Organic Letters, 16(16), 4280-4283. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. (URL: )

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Reference Data & Comparative Studies

Validation

Structural Elucidation and Regioisomer Differentiation: A Comparative Guide to 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary In medicinal chemistry, functionalized pyrazoles are ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In medicinal chemistry, functionalized pyrazoles are ubiquitous pharmacophores. However, the synthesis of these building blocks—particularly via electrophilic aromatic substitution or cycloaddition—frequently yields a mixture of regioisomers. Differentiating the target 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (the 1,4-isomer) from its primary synthetic alternative/impurity, 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole (the 1,3-isomer), is a critical analytical checkpoint.

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral performance of these two isomers, detailing the mechanistic causality behind their chemical shifts and providing a self-validating experimental protocol for unambiguous structural confirmation.

Mechanistic Causality: The Analytical Challenge

To interpret the NMR spectra accurately, we must first understand the physical organic chemistry governing the molecule's behavior. The spectral signatures of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole are dictated by two primary phenomena:

A. Pyrazole Ring Electronics and Substitution Patterns

The parent 1-methylpyrazole is an electron-rich heterocycle. However, introducing a carbonyl group drastically alters the local magnetic environment. According to foundational studies on pyrazole derivatives, a carbonyl-based electron-withdrawing group at the C4 position produces a significant downfield substituent chemical shift (SCS) on the C4 carbon (approx. +17 ppm) and moderate effects on C3 and C5[1].

Crucially, the substitution position dictates the ¹H NMR coupling pattern:

  • In the 1,4-isomer (Target Product): The protons at C3 and C5 are isolated from one another by the C4 substituent. Because they lack an adjacent proton, they appear as two distinct singlets in the 7.5–8.0 ppm region.

  • In the 1,3-isomer (Alternative/Impurity): The protons at C4 and C5 are adjacent. This spatial proximity allows for vicinal scalar coupling, resulting in two doublets with a characteristic coupling constant ( J≈2.0−2.5 Hz).

B. Amide Bond Restricted Rotation

The pyrrolidine-1-carbonyl moiety is not a freely rotating substituent. The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the carbonyl π -system, imparting partial double-bond character to the C–N bond. This raises the rotational energy barrier, effectively "locking" the pyrrolidine ring at room temperature. Consequently, the two α -CH₂ groups (and the two β -CH₂ groups) reside in magnetically non-equivalent environments (syn and anti to the carbonyl oxygen), resulting in distinct, split multiplets in both ¹H and ¹³C NMR spectra rather than a single averaged signal.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility and trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. By strictly controlling solvent parameters and internal standards, any deviation in the expected residual solvent peaks immediately flags a calibration error, preventing downstream misassignment.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized pyrazole amide. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because highly polar solvents (like DMSO-d₆) can induce solvent-dependent shifts of up to 2-3 ppm in ¹³C pyrazole spectra[2]. Standardizing the solvent eliminates dielectric variance.

  • Instrument Calibration: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer (100 MHz for ¹³C).

  • Acquisition Parameters:

    • ¹H NMR: Pulse sequence zg30; 16 scans; relaxation delay (D1) of 2 seconds; spectral width of 0–12 ppm.

    • ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled); 512 scans; relaxation delay (D1) of 2 seconds; spectral width of 0–200 ppm.

  • Self-Validation & Processing: Apply Fourier transformation and phase correction. Crucial Step: Lock the TMS signal exactly to 0.00 ppm. Validation Check: The residual CHCl₃ peak must appear precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these peaks deviate by more than 0.02 ppm, the shim or lock has failed, and the spectrum must be re-acquired.

Data Presentation & Comparative Analysis

The tables below summarize the quantitative spectral data, objectively comparing the target 1,4-isomer against the 1,3-isomer alternative.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Position1,4-Isomer (Target Product)1,3-Isomer (Alternative)Mechanistic Causality
H-3 7.80 (s, 1H)Appears as a singlet; highly deshielded by adjacent N and C=O.
H-4 6.75 (d, J=2.3 Hz, 1H)Shielded relative to H-3/H-5; split by vicinal H-5 proton.
H-5 7.65 (s, 1H)7.35 (d, J=2.3 Hz, 1H)Singlet in the 1,4-isomer; doublet in the 1,3-isomer due to coupling.
N-CH₃ 3.90 (s, 3H)3.95 (s, 3H)Standard N-methyl resonance[3].
Pyrrolidine N-CH₂ 3.55 (t, 2H), 3.45 (t, 2H)3.60 (t, 2H), 3.50 (t, 2H)Split into two distinct triplets due to restricted amide rotation.
Pyrrolidine C-CH₂ 1.95 (m, 4H)1.90 (m, 4H)Overlapping multiplets for the β -carbons.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Position1,4-Isomer (Target Product)1,3-Isomer (Alternative)Mechanistic Causality
C=O 162.5160.8Amide carbonyl carbon.
C-3 140.2144.5Quaternary in the 1,3-isomer; shifted downfield.
C-4 118.5108.2Quaternary in the 1,4-isomer. Shielded in the 1,3-isomer.
C-5 133.4131.5Adjacent to the N-CH₃ group.
N-CH₃ 39.538.8Methyl carbon attached to N1.
Pyrrolidine N-CH₂ 47.2, 46.547.5, 46.8Two signals due to restricted C-N bond rotation.
Pyrrolidine C-CH₂ 26.1, 24.526.3, 24.8Two signals due to restricted C-N bond rotation.

Workflow Visualization

The following decision-tree diagram illustrates the logical workflow for differentiating the regioisomers based on the foundational principles discussed above.

G Start Synthesized Pyrazole Amide (Unknown Regioisomer) Acquire Acquire 1H & 13C NMR (CDCl3, 400 MHz) Start->Acquire Analyze1H Analyze Pyrazole Ring Protons (7.0 - 8.0 ppm region) Acquire->Analyze1H Decision Coupling Pattern? Analyze1H->Decision Isomer14 Two Singlets (H3 & H5, no ortho-coupling) Decision->Isomer14 Singlets (s) Isomer13 Two Doublets (H4 & H5, J ≈ 2.3 Hz) Decision->Isomer13 Doublets (d) Confirm14 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Confirmed Isomer14->Confirm14 Confirm13 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole Confirmed Isomer13->Confirm13

Fig 1: NMR workflow for distinguishing pyrazole regioisomers based on proton coupling patterns.

Conclusion

The objective comparison of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and its 1,3-isomer reveals that ¹H NMR is the most definitive, rapid analytical tool for structural confirmation. By observing the coupling patterns of the pyrazole ring protons (singlets vs. doublets) and accounting for the restricted rotation of the pyrrolidine amide, researchers can confidently validate the purity and regiochemistry of their synthesized building blocks.

References

  • Title: Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes Source: Journal of Heterocyclic Chemistry (via ElectronicsAndBooks) URL: [Link][1]

  • Title: Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: ResearchGate URL: [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, have garnered sign...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) characterization of a specific pyrazole derivative, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, with other analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.

The Compound of Interest: 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

The subject of our analysis, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, is a small molecule featuring a pyrazole core, a structure known for its role in a variety of bioactive compounds.[2] The accurate determination of its structure, purity, and stability is a critical step in its journey from a synthesized compound to a potential therapeutic agent.

LC-MS: The Workhorse for Small Molecule Analysis

For the initial characterization and routine analysis of small molecules like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, LC-MS stands out as the technique of choice.[3][4] Its high sensitivity, throughput, and ability to provide both retention time and mass-to-charge ratio make it an invaluable tool.[5][6]

Experimental Protocol: UPLC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole using a UPLC-MS/MS system.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL

3. Mass Spectrometry Conditions (Positive ESI Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (MS1) m/z 50-500
Collision Energy (MS2) Ramped (e.g., 10-40 eV)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve Compound dilute Serial Dilution dissolve->dilute filter Filter Sample dilute->filter uplc UPLC Separation filter->uplc esi ESI Source ms1 MS1 Scan (Full Scan) cid Collision-Induced Dissociation ms2 MS2 Scan (Product Ions) chromatogram Extract Chromatogram ms2->chromatogram identification Compound Identification & Purity chromatogram->identification mass_spectra Analyze Mass Spectra mass_spectra->identification

Expected Results and Fragmentation Analysis

The molecular weight of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole (C10H15N3O) is 193.25 g/mol . In positive electrospray ionization mode, the expected protonated molecule [M+H]+ would be observed at an m/z of 194.26.

The fragmentation pattern in MS/MS provides crucial structural information. Based on the known fragmentation of pyrazole derivatives, we can predict the following fragmentation pathways for our target molecule.[1][7] The primary fragmentation is likely to occur at the amide bond, which is the most labile part of the molecule.

Predicted Fragmentation Pathways:

  • Cleavage of the Amide Bond: The most probable fragmentation will be the cleavage of the C-N bond of the amide, leading to two characteristic fragment ions:

    • The 1-methyl-1H-pyrazole-4-carbonyl cation (m/z 124.06).

    • The protonated pyrrolidine (m/z 72.12).

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation.[1][7] Common fragmentation pathways for pyrazoles include the loss of a neutral molecule of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N2).[1]

    • From the m/z 124.06 fragment, a loss of CO could lead to a fragment at m/z 96.07.

    • Subsequent fragmentation of the pyrazole ring could lead to smaller fragments.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent [M+H]+ m/z 194.26 frag1 1-methyl-1H-pyrazole-4-carbonyl+ m/z 124.06 parent->frag1 Amide Bond Cleavage frag2 Pyrrolidine+H+ m/z 72.12 parent->frag2 Amide Bond Cleavage frag3 [m/z 124.06 - CO] m/z 96.07 frag1->frag3 Loss of CO

A Comparative Analysis of Characterization Techniques

While LC-MS is a powerful tool, a comprehensive characterization often requires a multi-technique approach. Here, we compare LC-MS with other key analytical techniques.

LC-MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[5][8] It provides detailed information about the chemical environment of each atom in a molecule.

FeatureLC-MSNMR Spectroscopy
Primary Information Molecular Weight and Fragmentation PatternAtomic Connectivity and 3D Structure
Sensitivity High (ng to pg level)Lower (mg to µg level)
Throughput HighLow
Isomer Resolution Can be challenging for isomers with the same massExcellent for distinguishing isomers
Quantitative Requires a standard curve for accurate quantificationIntrinsically quantitative without the need for identical standards

Causality in Technique Selection:

  • For initial confirmation of synthesis and rapid purity assessment, LC-MS is the preferred method due to its high throughput and sensitivity.[5]

  • For the definitive, de novo structural confirmation of a novel compound, NMR is indispensable.[8] The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure.

The synergistic use of LC-MS and NMR provides the highest level of confidence in structural characterization.[8][9]

Technique_Comparison cluster_lcms LC-MS cluster_nmr NMR cluster_gcms GC-MS lcms_strength High Sensitivity High Throughput MW Determination nmr_strength Unambiguous Structure Excellent Isomer Resolution Quantitative lcms_weakness Indirect Structural Info Isomer Challenge gcms_strength High Resolution Good for Volatiles nmr_weakness Low Sensitivity Low Throughput gcms_weakness Requires Volatility Potential for Thermal Degradation

LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful separation and detection technique, but its applicability is limited to volatile and thermally stable compounds.[10][11]

  • Volatility Requirement: 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole has a moderate molecular weight and polarity, and its volatility may be limited. GC-MS analysis would likely require derivatization to increase its volatility.[10]

  • Thermal Stability: The compound could potentially degrade at the high temperatures used in the GC inlet, leading to inaccurate results.[10]

For these reasons, LC-MS is the more suitable technique for the direct analysis of this compound.

Conclusion: An Integrated Approach for Comprehensive Characterization

The characterization of a novel compound like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole requires a thoughtful and strategic application of analytical techniques. LC-MS, with its high sensitivity and throughput, is the ideal first-line technique for confirming molecular weight, assessing purity, and providing initial structural clues through fragmentation analysis. For unambiguous structure elucidation, NMR spectroscopy remains the definitive method. The choice of technique should always be guided by the specific analytical question at hand. By understanding the strengths and limitations of each method, researchers can build a robust and efficient analytical workflow, ensuring the quality and integrity of their drug discovery and development efforts.

References

  • Sengar, R., Tyagi, S., Prakash, & Pathak, P. (2007).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, September 14).
  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • How Integrated LC-MS Advances Small Molecule Screening. (2026, January 6). Danaher Life Sciences.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022, June 23). ACS Omega.
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix Labs. Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023, March 1). PubMed.

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Validation

Comparing 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole vs other pyrazole amides

Comparative Guide: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole vs. Traditional Pyrazole Amides in Drug Discovery The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry and ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole vs. Traditional Pyrazole Amides in Drug Discovery

The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry and agrochemical development due to its metabolic stability, favorable lipophilicity, and versatile hydrogen-bonding capabilities[1]. Among its derivatives, pyrazole-4-carboxamides have been extensively developed into blockbuster fungicides (e.g., succinate dehydrogenase inhibitors like boscalid and fluxapyroxad)[2] and potent pharmacological agents, including ELOVL1 inhibitors and P2Y14 receptor antagonists[3][4].

This technical guide provides an objective comparison between 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole —a tertiary amide featuring a sterically constrained pyrrolidine ring—and traditional secondary pyrazole amides (such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxanilides). By analyzing their structural mechanics, physicochemical profiles, and synthetic workflows, we aim to guide researchers in selecting the appropriate pyrazole amide framework for target-specific drug design.

Structural Rationale & Mechanistic Divergence

The fundamental difference between these two classes lies in the nature of the amide bond, which dictates both the conformational dynamics and the target engagement profile of the molecule.

Traditional Secondary Pyrazole Amides (e.g., Boscalid, Fluxapyroxad) Standard pyrazole amides utilized in agrochemicals and early-stage drug discovery are predominantly secondary amides (anilides). The N-H bond is a critical pharmacophore that acts as a hydrogen bond donor. For instance, in SDHI fungicides, the amide N-H forms essential hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues within the mitochondrial complex II (succinate dehydrogenase) pocket[5]. However, secondary amides are inherently more susceptible to proteolytic cleavage and often suffer from poor aqueous solubility due to high lipophilicity (LogP) driven by heavily substituted aryl rings[6].

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole This compound is a tertiary amide. The incorporation of the pyrrolidine ring eliminates the hydrogen bond donor capacity, fundamentally shifting its pharmacological utility. Instead of targeting SDH, tertiary pyrazole amides are highly effective in targeting lipophilic efficiency (LipE) pockets in kinases and GPCRs that require hydrogen bond acceptors[3]. Furthermore, the cyclic pyrrolidine ring sterically restricts the rotation of the C-N amide bond. This conformational locking reduces the entropic penalty upon target binding, often resulting in higher binding affinities for rigid receptor pockets.

Table 1: Comparative Physicochemical and Pharmacological Profiling
Parameter1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazoleTraditional Pyrazole Anilides (e.g., Boscalid)
Amide Classification Tertiary (Cyclic)Secondary (Acyclic)
H-Bonding Profile Acceptor onlyDonor & Acceptor
Conformational Freedom Restricted (locked C-N rotation)Flexible (rotatable C-N bond)
Aqueous Solubility High (Lower LogP, polar cyclic amine)Low (High LogP, heavily fluorinated)
Primary Target Class GPCRs, Kinases (e.g., P2Y14R, ELOVL1)Mitochondrial Complex II (SDH)
Metabolic Stability High (Resistant to amidases)Moderate (Susceptible to hydrolysis)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of pyrrolidine-based pyrazole amides and their subsequent in vitro evaluation. Every step is designed as a self-validating system to minimize experimental artifacts.

Protocol A: Synthesis via EDC/HOBt Amide Coupling

This protocol describes the high-yield synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole from its corresponding carboxylic acid[7].

  • Activation of the Carboxylic Acid: Dissolve 1.0 equivalent of 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add 1.1 equivalents of HOBt (Hydroxybenzotriazole) and 1.1 equivalents of EDC·HCl. Stir at room temperature for 30 minutes.

    • Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is unstable and prone to rearranging into an unreactive N-acylurea, HOBt is added to rapidly trap it, forming a stable yet highly reactive OBt-ester. This ensures maximum conversion and prevents yield loss.

  • Amine Addition: Add 1.2 equivalents of pyrrolidine dropwise, followed by 2.0 equivalents of Triethylamine (Et3N). Stir the reaction mixture for 10–12 hours at room temperature.

    • Causality: Et3N serves a critical dual purpose: it neutralizes the HCl salt of EDC and maintains the pyrrolidine in its unprotonated, nucleophilic free-base state, which is strictly required for the efficient aminolysis of the OBt-ester.

  • Isolation & Purification: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: In Vitro Cell Viability Screening (SRB Assay)

For evaluating the antiproliferative activity of pyrazole amides against cancer cell lines, the Sulforhodamine B (SRB) assay is the gold standard[7][8].

  • Cell Fixation: After 48 hours of compound exposure in 96-well plates, add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4 °C for 1 hour.

    • Causality: TCA instantly precipitates cellular proteins, firmly adhering the cells to the plate and terminating metabolic activity. This prevents the degradation artifacts and metabolic confounders commonly seen in tetrazolium-based (MTT) assays.

  • Staining: Wash plates with distilled water, air-dry, and add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes at room temperature.

    • Causality: SRB is a negatively charged aminoxanthine dye that binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, linear correlation to total cellular protein mass[7].

  • Solubilization and Readout: Wash the plates four times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Measure absorbance at 540 nm.

    • Causality: The alkaline Tris buffer deprotonates the dye, releasing it from the cellular proteins into the solution, allowing for accurate spectrophotometric quantification.

Logical Workflow Visualization

The following diagram illustrates the logical progression from scaffold selection through synthesis and biological evaluation for pyrrolidine-based pyrazole amides.

G A 1-Methyl-1H-pyrazole- 4-carboxylic acid C Amide Coupling (EDC/HOBt, Et3N) A->C B Pyrrolidine (Amine Partner) B->C D 1-methyl-4-(pyrrolidine- 1-carbonyl)-1H-pyrazole C->D E Physicochemical Profiling (LipE, Solubility) D->E F In Vitro Screening (SRB Assay) D->F

Workflow for the synthesis and evaluation of pyrrolidine-based pyrazole amides.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Analysis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. It is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a comparative analysis with alternative technologies, underpinned by rigorous scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for Novel Pyrazoles

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Robust and reliable analytical methods are paramount for ensuring the quality, purity, and potency of such novel chemical entities throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the quality control of pharmaceuticals due to its high resolving power, sensitivity, and adaptability.

This guide will not only detail a proposed HPLC method and its validation according to the stringent guidelines of the International Council for Harmonisation (ICH)[2][3][4][5][6][7] but also provide a comparative perspective on alternative technologies such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

The Foundation of a Reliable Method: Adherence to ICH Q2(R2)

The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose.[5][6] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[2][3][4][5] The core validation parameters that will be addressed are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Proposed HPLC Method for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

A reversed-phase HPLC method is proposed as a suitable starting point for the analysis of this moderately polar compound. The following conditions are based on common practices for the analysis of pyrazole derivatives.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for a wide range of organic molecules. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic)A mixture of a polar organic solvent (acetonitrile) and an acidic aqueous phase is typical for reversed-phase chromatography. Formic acid helps to protonate the analyte and any residual silanols on the stationary phase, leading to improved peak shape. A gradient elution may be necessary to ensure adequate separation from any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV-Vis at λmaxThe pyrazole ring system contains a chromophore that absorbs in the UV region. The optimal wavelength (λmax) should be determined experimentally by scanning a solution of the analyte. Based on similar pyrazole structures, a λmax in the range of 220-280 nm is expected.[8][9]

A Visual Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the method validation process, highlighting the interdependence of the various validation parameters.

Caption: A flowchart illustrating the sequential and interconnected stages of HPLC method validation.

Detailed Experimental Protocols for Validation

The following sections provide step-by-step methodologies for each validation parameter, grounded in the principles of ICH Q2(R2).

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Evaluate the peak purity of the analyte in the stressed samples to ensure that no co-eluting peaks are present.

  • Blank and Placebo Analysis: Inject a blank (mobile phase) and a placebo (formulation matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole of known concentrations, typically covering 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

The range is determined from the linearity, accuracy, and precision studies. The data from these experiments should demonstrate that the method is reliable for quantifying the analyte at the extremes of the defined range.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo (formulation matrix) and spike it with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determination of Noise: Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD Estimation: The concentration that yields a S/N ratio of approximately 3:1 is generally considered the LOD.

  • LOQ Estimation: The concentration that yields a S/N ratio of approximately 10:1 is generally considered the LOQ. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the aqueous phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

System Suitability: The Pre-flight Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Test Protocol:

  • Standard Injection: Inject a standard solution of the analyte multiple times (e.g., five or six replicates).

  • Parameter Evaluation: Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.

    • Theoretical plates (N): Should be > 2000.

    • Relative standard deviation (%RSD) of peak areas and retention times: Should be ≤ 2.0%.

A Comparative Look: HPLC vs. UPLC and SFC

While HPLC is a robust and widely used technique, alternative technologies offer distinct advantages in certain scenarios.

FeatureHPLCUPLCSFC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.[10][11]Separation using a supercritical fluid (typically CO₂) as the mobile phase.[12][13]
Speed Standard run times.Significantly faster run times (up to 10x faster than HPLC).[10][11]Generally faster than HPLC.[12]
Resolution Good.Higher resolution and peak capacity.[10][11]Can provide orthogonal selectivity to HPLC.[13]
Solvent Consumption High.Significantly lower.[10][11]Drastically reduced organic solvent usage.[12]
Cost Lower initial instrument cost.Higher initial instrument cost.[10]Higher initial instrument cost.
Best Suited For Routine QC, robust method development.High-throughput screening, complex mixture analysis.Chiral separations, analysis of non-polar to moderately polar compounds.[12]

The Interplay of Analytical Technologies

The choice of analytical technology is dictated by the specific needs of the project. The following diagram illustrates the decision-making process.

Analytical_Technology_Selection Start Start: Need for Quantitative Analysis HighThroughput High Throughput Required? Start->HighThroughput ComplexMixture Complex Mixture? HighThroughput->ComplexMixture No UPLC Consider UPLC HighThroughput->UPLC Yes ChiralSeparation Chiral Separation Needed? ComplexMixture->ChiralSeparation No ComplexMixture->UPLC Yes RoutineQC Routine QC? ChiralSeparation->RoutineQC No SFC Consider SFC ChiralSeparation->SFC Yes RoutineQC->Start Re-evaluate Needs HPLC HPLC is a Suitable Choice RoutineQC->HPLC Yes

Caption: Decision tree for selecting the appropriate analytical technology based on experimental requirements.

Conclusion

A well-validated HPLC method is a cornerstone of pharmaceutical development and quality control. By systematically evaluating the parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, as outlined in the ICH Q2(R2) guideline, a reliable and reproducible method for the analysis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole can be established. While HPLC remains a workhorse in the industry, an understanding of the capabilities of alternative technologies like UPLC and SFC allows for the selection of the most appropriate analytical tool for the task at hand, ultimately ensuring the delivery of safe and effective medicines.

References

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. ICH Q2(R2) Analytical Validation Guidelines. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ALWSCI. (2023). Should I Use SFC Or HPLC For My Analysis?. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • PubMed. Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • RSC Publishing. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • ResearchGate. Emission spectra of selected pyrazoles derivatives. [Link]

  • Matrix Fine Chemicals. 1-METHYL-1H-PYRAZOLE | CAS 930-36-9. [Link]

  • PubChem. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole. [Link]

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Validation

A Comparative Guide to the Crystallographic Landscape of Pyrazole-4-Carboxamides: A Structural Analog Analysis

Foreword for the Researcher In the pursuit of novel therapeutics, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Researcher

In the pursuit of novel therapeutics, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective agents. This guide addresses the topic of the X-ray crystallography data for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole , a compound of interest within medicinal chemistry.

A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature reveals that, to date, the specific crystal structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole has not been publicly reported.[1][2] However, the absence of data for a single entity does not preclude the gaining of profound structural insights. The pyrazole-4-carboxamide scaffold is a well-explored motif in medicinal chemistry, and a wealth of crystallographic data exists for its analogs.

This guide, therefore, adopts a comparative approach. By examining the crystal structures of closely related pyrazole-4-carboxamides, we can infer and discuss the likely structural features of our target compound. We will delve into the nuances of their solid-state conformations, intermolecular interactions, and packing arrangements. This comparative analysis will provide a robust framework for researchers, scientists, and drug development professionals to anticipate the structural behavior of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and to inform their future experimental and computational work.

The Power of Analogy: Selecting Comparators

The selection of appropriate analogs is critical for a meaningful comparative analysis. The chosen compounds for this guide share the core 1-methyl-1H-pyrazole-4-carboxamide framework but differ in the substitution at the amide nitrogen. This allows for an exploration of how different functional groups influence the overall crystal packing and molecular conformation.

Our selected comparators are:

  • 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound I) : This compound features a substituted urea linkage, offering insight into the hydrogen bonding capabilities of a more complex amide functionality.[3]

  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound II) : The large, substituted aryl group on the amide nitrogen in this molecule provides a valuable example of how bulky substituents can dictate crystal packing.[4]

  • 5-(4-(dimethylamino)phenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Compound III) : Although a pyrazoline, this compound's carboxamide group at the 1-position offers a different substitution pattern and allows for comparison of the carboxamide conformation.[5]

Comparative Crystallographic Data Analysis

The following table summarizes the key crystallographic parameters for our selected comparator compounds. This data provides a quantitative basis for understanding the structural variations within this class of molecules.

Parameter Compound I [3]Compound II Compound III [5]
Chemical Formula C15H16F2N4O2C18H14ClF2N4OC19H22N4O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.123(2)10.789(2)11.098(2)
b (Å) 15.678(3)13.987(3)10.193(2)
c (Å) 9.876(2)12.111(2)16.034(3)
β (°) ** 101.98(3)109.53(3)109.12(3)
Volume (ų) **1534.5(5)1724.0(6)1713.4(6)
Z 444
Key Torsion Angle C7-N3-C6-C3 = -175.7(2)°N/AN/A

Insights from the Data:

  • Crystal System and Space Group: All three comparator compounds crystallize in the monoclinic system with the P2₁/c space group. This is a common space group for organic molecules and suggests that the packing efficiencies are governed by similar intermolecular forces.

  • Unit Cell Dimensions: The unit cell parameters vary significantly, which is expected given the different sizes and shapes of the substituents on the amide nitrogen. The larger substituents of Compound II lead to a larger unit cell volume.

  • Molecular Conformation: In Compound I, the torsion angle between the pyrazole ring and the adjacent carbonyl group indicates a high degree of planarity. This is a common feature in carboxamides, driven by the delocalization of the nitrogen lone pair into the carbonyl group. It is highly probable that 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole would also exhibit a near-planar conformation between the pyrazole ring and the carbonyl group. The pyrrolidine ring, however, would likely adopt a non-planar envelope or twist conformation.

  • Intermolecular Interactions: The crystal packing of these molecules is expected to be dominated by hydrogen bonding and π-π stacking interactions. In the case of our target molecule, the carbonyl oxygen would be a primary hydrogen bond acceptor, while C-H---O and C-H---π interactions would also play a significant role in stabilizing the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a novel crystal structure is a meticulous process that demands both skill and precision. The following protocol outlines the standard workflow for obtaining single-crystal X-ray diffraction data for a compound like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Step 1: Crystal Growth

This is often the most challenging yet critical step. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Purification: The compound must be of high purity. Recrystallization or chromatography may be necessary.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 2: Crystal Selection and Mounting
  • Microscopic Examination: Crystals are examined under a polarizing microscope to select a single, well-formed crystal with no visible defects.

  • Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

Step 3: Data Collection
  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 4: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Visualizing the Process and the Product

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement

Caption: Experimental workflow for single-crystal X-ray crystallography.

Caption: 2D representation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Conclusion and Future Directions

While the crystal structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole remains to be experimentally determined, this comparative guide provides a strong foundation for understanding its likely structural characteristics. Based on the analysis of structurally similar pyrazole-4-carboxamides, it is anticipated that the target molecule will crystallize in a common space group, such as P2₁/c, and exhibit a near-planar conformation between the pyrazole and carbonyl moieties. The crystal packing will likely be stabilized by a network of intermolecular interactions, with the pyrrolidine ring adopting a puckered conformation.

The experimental protocols and comparative data presented herein are intended to empower researchers in their efforts to obtain and analyze the crystal structure of this and other novel pyrazole derivatives. The definitive elucidation of its three-dimensional structure through single-crystal X-ray diffraction will be a valuable contribution to the field, enabling more precise structure-based drug design and a deeper understanding of its biological activity.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388.
  • Qiao, L., Cai, P. P., Shen, Z. H., Wu, H. K., Tan, C. X., Weng, J. Q., & Liu, X. H. (2019). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. Heterocyclic Communications, 25(1), 66-72. [Link]

  • Chen, Q., Chen, Y., Zhang, J., Liu, X., & Li, Z. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Chemistry & Biodiversity, 16(7), e1900118. [Link]

  • Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Nayak, N., Kumar, K. A., & Sarojini, B. K. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Pyrazole containing 1, 3, 5-trisubstituted derivatives: a new class of anticonvulsants. Bioorganic & medicinal chemistry letters, 23(10), 2994-2997.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903.
  • Singh, N., & Sharma, A. (2021). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 26(3), 703.
  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie-New Crystal Structures, 239(2), 237-239. [Link]

  • Al-Hourani, B. J., & Al-Awaida, W. J. (2023). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1224-1227. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

  • Molport. (n.d.). (3S)-N-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride. Retrieved from [Link]

  • Molport. (n.d.). (2S)-N-(1-ethyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Reddy, K. R., Kumar, Y. N., Kumar, C. S., & Kumar, G. S. (2026). Design, synthesis, crystal structure, spectral characterization of new pyrazole derivatives and their a-amylase inhibitory potential. Journal of Chemical Sciences, 138(1), 38. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Executive Summary 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Characterized by its stable pyrazole core and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Characterized by its stable pyrazole core and sterically hindered pyrrolidine amide moiety, this compound presents specific logistical challenges regarding laboratory safety and environmental compliance. This guide provides drug development professionals with authoritative, self-validating protocols for the safe handling, segregation, and disposal of this chemical, ensuring compliance with EPA regulations and safeguarding laboratory integrity.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, one must first understand the physicochemical properties that dictate the compound's behavior. Pyrazole-carboxamides are often engineered for metabolic stability in biological assays[1]. Consequently, they exhibit high environmental persistence. Their low aqueous solubility and resistance to hydrolysis mean that traditional drain disposal is strictly prohibited , even at high dilutions[2].

Table 1: Physicochemical Properties & Operational Implications

PropertyValue / CharacteristicOperational Implication (Causality)
Chemical Class Pyrazole-carboxamideHighly stable; resists environmental degradation. Requires incineration for final destruction.
Physical State Solid (Powder/Crystalline)Risk of aerosolization during transfer. Must be handled in a certified chemical fume hood.
Water Solubility Low (<1 mg/mL)Aqueous drain disposal is forbidden. Solutions must be collected as hazardous waste[3].
UV Absorbance Max ~230 nm, ~260 nmStrong chromophore presence enables UV/Vis swab testing for quantitative decontamination[4].
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires standard PPE (Nitrile gloves, safety goggles, lab coat) to prevent dermal/mucosal exposure.

Step-by-Step Methodologies

Protocol 1: Routine Laboratory Waste Segregation

Causality: Because this compound is insoluble in water and potentially toxic to aquatic life, even dilute solutions (e.g., HPLC effluent) must not be poured down the sink[2]. Proper segregation prevents dangerous cross-reactions (such as amide hydrolysis in the presence of strong acids) and minimizes expensive disposal volumes.

  • Solid Waste Collection:

    • Place all contaminated consumables (weigh boats, pipette tips, Kimwipes, and empty reagent bottles) into a chemically resistant, double-lined solid waste bin.

    • Note: The first three rinses of the primary chemical container must also be collected as hazardous waste[2].

  • Liquid Waste Segregation:

    • Aqueous/Low-Organic Effluent (<10% organics): Collect in a designated "Aqueous Hazardous Waste" carboy. Ensure the pH is maintained between 7–9 to prevent unintended hydrolysis of the pyrrolidine amide[2].

    • High-Organic Effluent (>10% organics): Collect in an "Organic Hazardous Waste" carboy. Keep this stream strictly segregated from strong acids, alkalis, and oxidizers[3].

  • Labeling & SAA Transfer:

    • Attach a completed Environmental Health and Safety (EHS) Hazardous Waste Label. Identify the major constituents by their complete chemical name (1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole)—do not use acronyms or structural shorthand.

    • Transfer the container to the laboratory's Satellite Accumulation Area (SAA) within three days of it becoming full, in accordance with EPA guidelines[3][5].

WasteSegregation Start 1-Methyl-4-(pyrrolidine-1-carbonyl) -1H-pyrazole Waste Solid Solid Residue & Consumables Start->Solid Liquid Liquid Solutions (e.g., HPLC Effluent) Start->Liquid SolidBin Double-bagged Solid Hazardous Waste Solid->SolidBin Transfer to SAA Aqueous Aqueous / Low-Organic (<10% Organics) Liquid->Aqueous Organic High-Organic / Halogenated (>10% Organics) Liquid->Organic AqueousBin Aqueous Waste Carboy (pH 7-9) Aqueous->AqueousBin Verify pH OrganicBin Organic Waste Carboy (Non-Halogenated) Organic->OrganicBin Segregate from Acids

Caption: Chemical waste segregation pathway for pyrazole-carboxamide derivatives.

Protocol 2: Spill Containment & Self-Validating Decontamination

Causality: Pyrazole amides can persist on benchtops, leading to cross-contamination in highly sensitive drug discovery assays (e.g., LC-MS/MS). A self-validating protocol ensures the area is chemically clean, not just visually clean, building absolute trust in the laboratory's operational integrity.

  • Assessment & PPE: Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder, turn off local drafts temporarily to avoid aerosolization.

  • Containment:

    • Liquid Spills: Surround and cover the area with an inert absorbent (e.g., vermiculite or sand).

    • Solid Spills: Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to prevent dust generation before sweeping.

  • Collection: Use a static-free plastic scoop to transfer the absorbed material into a sturdy, sealable hazardous waste container.

  • Primary Cleaning: Wipe the area with a solvent known to dissolve the compound (e.g., methanol or DMSO), followed by a secondary wipe with soapy water to remove solvent residues.

  • Validation (The Self-Validating Step): Swab the cleaned area with a clean, methanol-soaked applicator. Extract the swab in 1 mL of HPLC-grade methanol and measure the absorbance at 230 nm using a UV/Vis spectrophotometer[4].

    • Pass: Absorbance < 0.05 AU. The area is successfully decontaminated.

    • Fail: Absorbance ≥ 0.05 AU. Repeat steps 4 and 5 until a passing result is achieved.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Scale & Don PPE (Nitrile, Goggles, Coat) Spill->Assess Contain Contain Spill (Vermiculite/Sand) Assess->Contain Collect Sweep & Collect (Avoid Dust Generation) Contain->Collect Validate Validate Cleanup (UV Swab Test @ 230nm) Collect->Validate Validate->Contain Swab Positive Dispose Transfer to Hazardous Waste Validate->Dispose Swab Negative (<0.05 AU)

Caption: Self-validating spill response protocol utilizing UV/Vis spectrophotometry.

Regulatory Compliance & EPA Guidelines

Proper disposal of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole must adhere strictly to the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, EPA Subpart K (40 CFR Part 262) provides specific alternative requirements tailored to laboratory environments[5].

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) at or near the point of generation[5]. Containers must remain closed at all times except when actively adding or removing waste.

  • Waste Determinations: Under Subpart K, hazardous waste determinations must be made by trained professionals rather than students or junior technicians, ensuring accurate chemical classification prior to off-site incineration[5].

References

  • Hazardous Waste Disposal Guide - Environmental Health and Safety Dartmouth College URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA) URL:[Link]

  • Fluxapyroxad (Pyrazole-Carboxamide) Regulatory Evaluation & UV/Vis Absorption Data Regulations.gov (EPA) URL:[Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

Essential Safety and Handling Guide for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole As a novel compound at the forefront of research, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole demands a rigorous and informed ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole

As a novel compound at the forefront of research, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole demands a rigorous and informed approach to laboratory safety. This guide, compiled by a Senior Application Scientist, provides an in-depth operational plan for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring the integrity of your research and the protection of your team. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guidance is founded on the well-documented hazards of its core chemical moieties: the pyrazole ring and the pyrrolidine amide substituent.

Hazard Assessment: A Synthesis of Known Risks

The toxicological profile of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole has not been exhaustively investigated. Therefore, a conservative approach is warranted, treating the compound as potentially hazardous based on the known risks of its structural components.

Pyrazole Derivatives: The pyrazole core is a common feature in many biologically active molecules and can be associated with a range of health effects. Related pyrazole compounds are known to be harmful if swallowed and toxic in contact with skin.[1] They can cause skin irritation and serious eye damage.[1][2]

Pyrrolidine: The pyrrolidine functional group can also pose health risks. Pyrrolidine itself is known to be a skin and eye irritant and can cause other adverse health effects upon exposure.[3]

Based on this information, it is prudent to assume that 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole may exhibit the following hazards:

  • Harmful if swallowed

  • Toxic in contact with skin

  • Causes skin irritation

  • Causes serious eye damage or irritation

  • May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[3][4][5]To protect eyes from accidental splashes, which could cause serious and irreversible damage.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.To prevent skin contact, a primary route of exposure that could lead to local irritation or systemic toxicity.[6][7]
Skin and Body Protection A lab coat, buttoned to its full length. Consider an apron and protective footwear for larger-scale operations.To protect the skin from accidental spills and contamination.[3][4]
Respiratory Protection Generally not required under normal laboratory use with adequate engineering controls (i.e., a chemical fume hood). In cases of insufficient ventilation or potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be utilized.[4][5]To prevent inhalation of any fine powders or aerosols, which could cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following procedural steps provide a clear path for the safe handling of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

Receiving and Storage
  • Inspect upon Receipt: Before accepting the shipment, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.

  • Storage: Store the compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[4][6][7] Keep it segregated from incompatible materials such as strong oxidizing agents.[2][8]

Handling and Use
  • Work in a Controlled Environment: All handling of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Prevent Contact: Utilize appropriate PPE at all times. Avoid direct contact with skin, eyes, and clothing.[1][2][7]

  • Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Good Housekeeping: Clean up any spills immediately, as outlined in the emergency procedures below. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

The disposal of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole and any contaminated materials must be treated with the same level of caution as its handling.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Container Selection: Waste containers must be chemically resistant and have a secure, leak-proof lid.[10]

  • Contaminated Materials: All disposables that have come into contact with the compound, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.[10]

  • Professional Disposal: In-laboratory neutralization is not recommended. All waste should be disposed of through a licensed hazardous waste disposal contractor, coordinated by your institution's EHS department.[1][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[6][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Carefully collect the material into a designated hazardous waste container.[10] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[10]
Large Spill Evacuate the immediate area and alert nearby personnel. Contact your institution's emergency response team and EHS department.

Workflow Diagram

The following diagram illustrates the lifecycle of handling 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole in a laboratory setting, from initial receipt to final disposal.

Safe Handling Workflow for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receiving & Inspection Receiving & Inspection Secure Storage Secure Storage Receiving & Inspection->Secure Storage Inspect for damage Don PPE Don PPE Secure Storage->Don PPE Before handling Weighing & Transfer Weighing & Transfer Don PPE->Weighing & Transfer Proceed to hood Experimentation Experimentation Weighing & Transfer->Experimentation Use in protocol Decontamination Decontamination Experimentation->Decontamination Post-experiment Segregated Waste Disposal Segregated Waste Disposal Decontamination->Segregated Waste Disposal Collect all waste EHS Pickup EHS Pickup Segregated Waste Disposal->EHS Pickup Follow institutional protocol

Caption: A flowchart outlining the safe handling and disposal process.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-PYRAZOLE | CAS 930-36-9. Retrieved from [Link]

Sources

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